(3S)-(-)-3-(Dimethylamino)pyrrolidine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3S)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAWMINJNRAQFS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427080 | |
| Record name | (3S)-(-)-3-(Dimethylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132883-44-4 | |
| Record name | (3S)-(-)-3-(Dimethylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-(-)-3-(Dimethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3S)-(-)-3-(Dimethylamino)pyrrolidine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (3S)-(-)-3-(Dimethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereochemically defined pyrrolidine scaffold is a key structural motif in numerous biologically active compounds. This guide provides a comprehensive overview of a common synthetic route and the essential characterization data for this compound.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the double N-methylation of a chiral precursor, (S)-3-Aminopyrrolidine, via reductive amination. This method, often referred to as the Eschweiler-Clarke reaction, utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot reaction is known for its high yields and operational simplicity.
An alternative, though more lengthy, approach could start from L-aspartic acid, which would require multiple steps including reduction, cyclization, and functional group manipulations to arrive at the target molecule.[1] However, for efficiency, the reductive amination of (S)-3-aminopyrrolidine is the preferred method.
The synthesis pathway is visualized below.
Caption: Synthesis of this compound via Eschweiler-Clarke reaction.
Experimental Protocol: Eschweiler-Clarke Reductive Amination
This protocol details the synthesis of this compound from (S)-3-Aminopyrrolidine dihydrochloride, a common commercially available starting material.
Materials:
-
(S)-3-Aminopyrrolidine dihydrochloride
-
Formic acid (≥95%)
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Free Base Generation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-Aminopyrrolidine dihydrochloride (1.0 eq) in water. Cool the solution in an ice bath (0-5 °C).
-
Slowly add a concentrated aqueous solution of sodium hydroxide (2.2 eq) to the stirred solution, ensuring the temperature remains below 10 °C. The pH of the solution should be >12.
-
Reaction Setup: To the cold solution of the free amine, add formic acid (3.0 eq) followed by the slow, dropwise addition of aqueous formaldehyde (2.5 eq).
-
Reaction Execution: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH >12) by the careful addition of solid NaOH or a concentrated aqueous solution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product as a colorless to pale yellow liquid.
Characterization Data
Proper characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 166 °C at 760 mmHg | [3] |
| Density | 0.899 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4650 | [3] |
| Specific Rotation ([α]20/D) | -14°, c = 1 in ethanol (for the (R)-(+)-enantiomer: +14°) | [3] |
| CAS Number | 132883-44-4 | [2] |
Spectroscopic Data (Expected)
The following table outlines the expected spectroscopic data based on the structure of this compound. Actual observed values may vary slightly based on the solvent and instrument used.
| Technique | Expected Characteristics |
| ¹H NMR (CDCl₃) | δ ~2.2-2.4 ppm (s, 6H): Singlet for the two methyl groups of the dimethylamino moiety (-N(CH₃)₂). δ ~1.6-2.1 ppm (m, 2H): Multiplet for the C4 methylene protons (-CH₂-). δ ~2.6-3.2 ppm (m, 5H): Complex overlapping multiplets for the C2, C5 methylene protons (-CH₂-N-CH₂-) and the C3 methine proton (-CH-). δ ~1.5-2.5 ppm (br s, 1H): Broad singlet for the secondary amine proton (-NH-). |
| ¹³C NMR (CDCl₃) | δ ~42-44 ppm: Signal for the dimethylamino carbons (-N(CH₃)₂). δ ~62-65 ppm: Signal for the C3 methine carbon. δ ~48-52 ppm: Signal for the C5 methylene carbon. δ ~45-48 ppm: Signal for the C2 methylene carbon. δ ~30-33 ppm: Signal for the C4 methylene carbon. |
| FT-IR (neat, cm⁻¹) | ~3300-3400 (broad): N-H stretching of the secondary amine. ~2950-2800: C-H stretching of alkyl groups. ~2780-2820 (Bohlmann bands): Characteristic C-H stretch for amines. ~1450: C-H bending. ~1100-1200: C-N stretching. |
| Mass Spec (EI) | m/z 114 (M⁺): Molecular ion peak. m/z 99: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺). m/z 70: Prominent fragment from the cleavage of the dimethylamino group. |
Characterization Workflow
A logical workflow is essential for the systematic characterization of the newly synthesized compound. This ensures that the material's identity, purity, and stereochemistry are confirmed before its use in further applications.
Caption: Logical workflow for the characterization of synthesized compounds.
References
An In-Depth Technical Guide to (3S)-(-)-3-(Dimethylamino)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-(-)-3-(Dimethylamino)pyrrolidine is a chiral cyclic amine that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, a step-by-step synthesis procedure, and an exploration of its applications, particularly in the context of modulating key signaling pathways relevant to neuroscience and oncology.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its chirality, stemming from the stereocenter at the 3-position of the pyrrolidine ring, is a critical feature that influences its biological activity and makes it a sought-after intermediate in asymmetric synthesis. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 160 °C at 760 mmHg | - |
| Density | 0.899 g/mL at 25 °C | - |
| Refractive Index (n20/D) | 1.4650 | - |
| Solubility | Soluble in water and common organic solvents | - |
| Chirality | (S)-enantiomer | [1] |
Experimental Protocols for Property Determination
Accurate determination of the physical and chemical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation.
Protocol using a Micro-Boiling Point Apparatus:
-
Sample Preparation: Place a small amount (approximately 0.2-0.3 mL) of this compound into a small test tube.
-
Capillary Tube Insertion: Invert a sealed-end capillary tube and place it inside the test tube containing the sample.
-
Heating: Place the test tube in a heating block or an oil bath equipped with a thermometer.
-
Observation: Heat the apparatus gradually. A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.
-
Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. Record the temperature at which the liquid level inside the capillary tube is the same as the liquid level in the test tube upon cooling.
Determination of Density
The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.
Protocol using a Pycnometer:
-
Pycnometer Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately (m₁).
-
Sample Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again (m₂).
-
Temperature Control: Ensure the measurement is performed at a constant temperature (e.g., 25 °C) using a water bath.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.
Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of a suitable precursor. A detailed experimental protocol is provided below.
Synthesis Workflow:
Caption: Synthetic route to this compound.
Experimental Protocol:
-
Step 1: Oxidation of (S)-1-Benzyl-3-pyrrolidinol to N-Benzyl-3-pyrrolidinone.
-
In a round-bottom flask, dissolve (S)-1-benzyl-3-pyrrolidinol in a suitable solvent such as dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of an oxidizing agent (e.g., Swern oxidation reagents: oxalyl chloride and dimethyl sulfoxide, followed by triethylamine).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield N-benzyl-3-pyrrolidinone.
-
-
Step 2: Reductive Amination to form (S)-1-Benzyl-3-(dimethylamino)pyrrolidine.
-
Dissolve N-benzyl-3-pyrrolidinone in a solvent like 1,2-dichloroethane.
-
Add a solution of dimethylamine (e.g., 2M in THF).
-
Add a reducing agent such as sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Purify the product by column chromatography.
-
-
Step 3: Debenzylation to yield this compound.
-
Dissolve (S)-1-benzyl-3-(dimethylamino)pyrrolidine in a solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC until the starting material disappears.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, this compound.
-
Applications in Drug Discovery and Signaling Pathways
The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and provide vectors for substitution in three-dimensional space. This compound is a key building block in the synthesis of various pharmacologically active compounds, notably inhibitors of the Extracellular signal-Regulated Kinase (ERK) pathway and ligands for G-Protein Coupled Receptors (GPCRs).
Role in the Synthesis of ERK Pathway Inhibitors
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][4] Several potent and selective ERK inhibitors incorporate a 3-substituted pyrrolidine moiety, where this compound can serve as a crucial chiral precursor.[5][6][7]
ERK Signaling Pathway:
Caption: The ERK signaling pathway and the point of intervention for pyrrolidine-based inhibitors.
The dimethylamino group can be a key pharmacophoric feature, potentially interacting with specific residues in the ATP-binding pocket of ERK, thereby inhibiting its kinase activity. The stereochemistry at the 3-position of the pyrrolidine ring is often critical for achieving high potency and selectivity.
Application as a Scaffold for GPCR Ligands
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[8][9][10] They are involved in a vast array of physiological processes, and their modulation is a key strategy in the treatment of many diseases, including those affecting the central nervous system (CNS).[11][12] The pyrrolidine ring, and specifically derivatives like this compound, can serve as a scaffold for the development of GPCR ligands. The basic nitrogen of the dimethylamino group can act as a key interaction point with acidic residues in the receptor binding pocket.
Generalized GPCR Signaling Pathway:
Caption: A generalized schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.
The development of CNS drugs often requires molecules that can cross the blood-brain barrier, and the physicochemical properties of pyrrolidine derivatives can be tuned to achieve this.
Spectroscopic Data
While a comprehensive, publicly available dataset of the spectra for this compound is limited, representative spectral features can be predicted based on its structure.
-
¹H NMR: Expected signals would include multiplets for the pyrrolidine ring protons, a singlet for the two methyl groups of the dimethylamino moiety, and a broad singlet for the N-H proton of the pyrrolidine ring.
-
¹³C NMR: The spectrum would show distinct signals for the four unique carbon atoms of the pyrrolidine ring and a signal for the two equivalent methyl carbons of the dimethylamino group.
-
IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-N stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 114.19).
Conclusion
This compound is a versatile and valuable chiral building block in modern drug discovery. Its well-defined stereochemistry and the presence of reactive functional groups make it an ideal starting material for the synthesis of complex molecules targeting important signaling pathways, such as the ERK and GPCR cascades. The detailed protocols and information provided in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their drug development endeavors. Further research into novel applications and synthetic methodologies for this and related chiral pyrrolidines will undoubtedly continue to enrich the field of medicinal chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwith.stevens.edu [researchwith.stevens.edu]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
(3S)-(-)-3-(Dimethylamino)pyrrolidine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-(-)-3-(Dimethylamino)pyrrolidine is a chiral cyclic amine that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific nature and versatile reactivity make it a valuable intermediate in the development of drugs targeting a range of therapeutic areas, particularly neurological disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data and methodologies relevant to professionals in the field of drug discovery and development. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of chiral pyrrolidine derivatives in medicinal chemistry.[1][2]
Core Data and Molecular Structure
This compound is a colorless to light yellow liquid. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 132883-44-4 | [3] |
| Molecular Formula | C₆H₁₄N₂ | [3] |
| Molecular Weight | 114.19 g/mol | [3] |
| Appearance | Colorless to Light yellow clear liquid | TCI |
| Purity | ≥96% | [3] |
| Boiling Point | 166 °C/760 mmHg | Sigma-Aldrich |
| Density | 0.899 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.4650 | Sigma-Aldrich |
| SMILES | CN([C@@H]1CNCC1)C | [3] |
Molecular Structure:
The structure of this compound consists of a five-membered pyrrolidine ring with a dimethylamino group attached to the chiral carbon at the 3-position, with the (S)-configuration.
Spectroscopic Data
Experimental Protocols
A patented method for the synthesis of chiral 3-(dimethylamino)pyrrolidine involves a four-step reaction sequence starting from readily available and inexpensive materials. This process is designed to be practical for industrial applications, offering high yield and minimal byproducts without the need for chiral resolution.[4]
General Synthetic Workflow:
The synthesis of chiral pyrrolidines is a significant area of research in organic chemistry.[5] A common strategy for the synthesis of this compound could involve the use of a chiral precursor, such as (S)-3-hydroxypyrrolidine. The hydroxyl group can be converted to a good leaving group, followed by nucleophilic substitution with dimethylamine.
A general workflow for the synthesis of this compound.
Applications in Drug Development
The pyrrolidine ring is a key structural component in a wide array of biologically active compounds.[6] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound, as a chiral building block, is instrumental in the asymmetric synthesis of complex pharmaceutical agents.
Role as a Chiral Intermediate:
The primary application of this compound is in the stereoselective synthesis of active pharmaceutical ingredients (APIs). The fixed stereochemistry at the 3-position is transferred to the final drug molecule, which is often critical for its biological activity and safety profile. Chiral pyrrolidines are integral to the synthesis of drugs for various conditions, including those that act as enzyme inhibitors or receptor modulators.[1]
Example of a Potential Therapeutic Target:
While a specific drug directly synthesized from this compound and its associated signaling pathway is not explicitly detailed in the provided search results, its use in neurological disorder-related drugs suggests potential interaction with neurotransmitter systems. For instance, many drugs targeting neurological conditions modulate the activity of G-protein coupled receptors (GPCRs) or ion channels. A hypothetical application could be in the synthesis of a dopamine or serotonin receptor modulator.
A hypothetical signaling pathway for a drug derived from the title compound.
Experimental Workflow for Application
As a chiral ligand or building block, this compound can be employed in various synthetic transformations. Below is a generalized workflow for its use in a catalytic asymmetric reaction.
Workflow for the application of the title compound in asymmetric catalysis.
Conclusion
This compound is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and synthetic accessibility make it an important intermediate for the development of new therapeutics, particularly for complex neurological disorders. Further research into its applications and the development of more efficient synthetic routes will continue to be of high interest to the scientific community.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. enamine.net [enamine.net]
- 3. chemscene.com [chemscene.com]
- 4. CN115181047A - Preparation method of chiral 3-(dimethylamino)pyrrolidine - Google Patents [patents.google.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Enamine Catalysis with Chiral Pyrrolidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enamine catalysis, a cornerstone of modern asymmetric organocatalysis, utilizes chiral secondary amines to activate carbonyl compounds towards stereoselective bond formation. Among the most successful catalysts are those based on the chiral pyrrolidine scaffold, stemming from the pioneering work with the simple amino acid L-proline. This technical guide provides an in-depth exploration of the core mechanism of enamine catalysis mediated by chiral pyrrolidines. It covers the fundamental principles, the key intermediates and transition states, quantitative data on reaction performance, detailed experimental protocols for seminal reactions, and visualizations of the catalytic cycles and logical relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis.
Introduction: The Dawn of Enamine Catalysis
The field of asymmetric organocatalysis was revolutionized by the discovery that small organic molecules could mimic the function of complex enzymes in promoting stereoselective transformations.[1] Chiral pyrrolidine derivatives, most notably L-proline, have emerged as exceptionally versatile and efficient catalysts for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] These catalysts operate through the formation of a nucleophilic enamine intermediate, a mechanism that is central to their reactivity and selectivity.[2] This guide will dissect the intricacies of this catalytic mode, providing a detailed understanding of the factors that govern its success.
The Catalytic Cycle: A Step-by-Step Mechanistic Journey
The generally accepted mechanism for enamine catalysis with chiral pyrrolidines, particularly in the context of the celebrated aldol reaction, involves a series of well-defined steps. This catalytic cycle, often rationalized by the Houk-List model, provides a framework for understanding the origin of stereoselectivity.[3][4]
The key stages of the catalytic cycle are:
-
Enamine Formation: The chiral pyrrolidine catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step involves the formation of a carbinolamine, followed by dehydration.[2] The formation of the enamine is often the rate-determining step of the overall reaction.[5]
-
Stereoselective Carbon-Carbon Bond Formation: The enamine, now a potent nucleophile, attacks an electrophilic acceptor (e.g., an aldehyde). The stereochemical outcome of the reaction is determined in this step. The chiral environment provided by the pyrrolidine catalyst directs the approach of the electrophile to one of the enamine's prochiral faces.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the final product and regenerate the chiral pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
The following diagram, generated using Graphviz (DOT language), illustrates the general catalytic cycle of a proline-catalyzed aldol reaction.
The Houk-List Model: Rationalizing Stereoselectivity
The remarkable stereoselectivity observed in many pyrrolidine-catalyzed reactions is explained by the Houk-List model, which focuses on the transition state of the carbon-carbon bond-forming step.[3][4] This model, supported by extensive density functional theory (DFT) calculations, highlights the crucial role of non-covalent interactions in directing the stereochemical outcome.[3][4][6]
Key features of the Houk-List transition state model for a proline-catalyzed aldol reaction include:
-
A Chair-like Six-membered Ring: The transition state is characterized by a chair-like conformation involving the enamine, the aldehyde, and a hydrogen bond between the carboxylic acid of proline and the aldehyde's carbonyl oxygen.
-
Stereodirecting Hydrogen Bond: This hydrogen bond not only activates the aldehyde electrophile but also orients it in a way that favors attack on one of its prochiral faces.
-
Minimization of Steric Hindrance: The substituents on the enamine and the aldehyde arrange themselves to minimize steric clashes, further contributing to the facial selectivity.
Visualizing the Houk-List Transition State
The following Graphviz diagram illustrates the key interactions in the favored Houk-List transition state leading to the major stereoisomer.
Quantitative Data on Reaction Performance
The efficacy of chiral pyrrolidine catalysts is demonstrated by the high yields and stereoselectivities achieved in various transformations. The following tables summarize representative quantitative data for key enamine-catalyzed reactions.
Table 1: Proline-Catalyzed Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | - | 76 | [List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396] |
| 2 | Isovaleraldehyde | Acetone | 20 | Acetone | 72 | 77 | - | 93 | [List et al., Org. Lett. 2001, 3, 2423-2425] |
| 3 | Cyclohexanecarboxaldehyde | Cyclohexanone | 20 | CH2Cl2 | 24 | 95 | 95:5 | 98 | [Notz and List, J. Am. Chem. Soc. 2000, 122, 7386-7387] |
Table 2: Chiral Pyrrolidine-Catalyzed Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | β-Nitrostyrene | (S)-Proline | 35 | DMSO | 97 | 93:7 | 23 | [List et al., Org. Lett. 2000, 2, 3747-3750] |
| 2 | Propanal | β-Nitrostyrene | (S)-2-(Triflylaminomethyl)pyrrolidine | 10 | Toluene | 99 | >99:1 | 99 | [Wang et al., Angew. Chem. Int. Ed. 2005, 44, 1369-1371] |
| 3 | Cyclohexanone | trans-β-Nitrostyrene | Dehydroabietyl (R)-pyrrolidin-2-yl squaramide | 10 | neat | 98 | >99:1 | 99 | [7] |
Table 3: Proline-Catalyzed Mannich Reaction
| Entry | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | p-Nitrobenzaldehyde | Acetone | p-Anisidine | 20 | DMSO | 94 | 96:4 | 96 | [List, J. Am. Chem. Soc. 2000, 122, 9336-9337] |
| 2 | Isobutyraldehyde | Acetone | p-Anisidine | 20 | DMSO | 91 | >99:1 | >99 | [List, J. Am. Chem. Soc. 2000, 122, 9336-9337] |
| 3 | Acetaldehyde | - | N-Boc-p-anisidineimine | 20 | CH3CN | 85 | - | 98 | [8] |
Table 4: Chiral Pyrrolidine-Catalyzed α-Alkylation
| Entry | Aldehyde | Alkylating Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Hexanal | 1-Iodo-3-butene | (S)-α-Methylproline | 20 | Dioxane | 85 | 92 | [9] |
| 2 | Octanal | 1-Iodo-4-pentene | (S)-α-Methylproline | 20 | Dioxane | 89 | 95 | [9] |
| 3 | Propanal | Styrene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 20 | CH2Cl2 | 75 | 96 | [MacMillan et al., J. Am. Chem. Soc. 2005, 127, 32-33] |
Experimental Protocols
This section provides generalized, representative protocols for key enamine-catalyzed reactions. It is crucial to consult the original literature for specific substrate and catalyst details.
General Procedure for a Proline-Catalyzed Aldol Reaction
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the ketone (5-10 equiv, can also be the solvent).
-
Solvent and Catalyst Addition: Add the appropriate solvent (e.g., DMSO, CH2Cl2, or neat ketone) to achieve the desired concentration. Add (S)-proline (typically 10-30 mol%).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (ranging from room temperature to -20 °C) and monitor the progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for In-Situ NMR Monitoring of Enamine Formation
-
Sample Preparation: In an NMR tube, dissolve the chiral pyrrolidine catalyst (e.g., L-proline, 1.0 equiv) in a deuterated solvent (e.g., DMSO-d6).
-
Addition of Carbonyl Donor: Add the carbonyl donor (e.g., acetone, 5-10 equiv) to the NMR tube.
-
Data Acquisition: Immediately acquire a series of 1H NMR spectra over time at a constant temperature.[10] The formation of the enamine intermediate can be monitored by the appearance of its characteristic vinyl proton signals.[10]
-
Analysis: Integrate the relevant signals to determine the concentration of the enamine and other species in solution as a function of time.
Visualizing the Experimental Workflow
The following diagram outlines a typical experimental workflow for a proline-catalyzed reaction.
Conclusion
Enamine catalysis with chiral pyrrolidines represents a powerful and versatile strategy for the synthesis of enantioenriched molecules. The underlying mechanism, elegantly described by the Houk-List model, provides a robust framework for understanding and predicting the stereochemical outcomes of these reactions. The continued development of novel pyrrolidine-based catalysts and the expansion of their applications in complex molecule synthesis underscore the enduring importance of this catalytic paradigm. This guide has provided a comprehensive overview of the core principles, quantitative performance, and practical execution of these reactions, intended to be a valuable resource for researchers at the forefront of chemical synthesis and drug discovery.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]
- 4. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of transition state stabilization by non-covalent interactions in the Houk-List model of organocatalyzed intermolecular Aldol additions using functional-group symmetry-adapted perturbation theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20.210.105.67 [20.210.105.67]
- 9. Catalytic asymmetric intramolecular alpha-alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (3S)-(-)-3-(Dimethylamino)pyrrolidine in Asymmetric Organocatalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3S)-(-)-3-(Dimethylamino)pyrrolidine , a chiral diamine derived from the versatile pyrrolidine scaffold, stands as a promising yet underexplored catalyst in the field of asymmetric organocatalysis. Its unique structural features, combining a secondary amine for enamine formation and a tertiary amine that can influence the steric and electronic environment of the catalytic pocket, position it as a potentially powerful tool for the stereoselective synthesis of complex organic molecules. This technical guide delves into the core principles of its catalytic action, drawing parallels from extensively studied analogous systems to predict its role in key asymmetric transformations, and provides a framework for its practical application in research and development.
While direct and extensive literature on the catalytic applications of this compound is limited, its structural similarity to a vast family of highly successful pyrrolidine-based organocatalysts allows for a well-grounded extrapolation of its potential catalytic prowess. This guide will, therefore, present a comprehensive overview based on established principles of aminocatalysis.
Structural Features and Catalytic Principle
This compound possesses a chiral pyrrolidine ring, which serves as the backbone for inducing asymmetry. The key functional groups responsible for its catalytic activity are:
-
Secondary Pyrrolidine Amine: This amine is crucial for the formation of a nucleophilic enamine intermediate with carbonyl compounds (aldehydes and ketones). The chirality of the pyrrolidine ring ensures that the enamine is formed in a chiral environment, which is the basis for enantioselective transformations.
-
Tertiary Dimethylamino Group: The dimethylamino substituent at the C3 position can play multiple roles. It can influence the stereochemical outcome of the reaction by creating a specific steric environment around the catalytic site. Furthermore, its basicity can impact the reactivity of the catalyst and its interaction with acidic co-catalysts or additives.
The general principle of catalysis involves the reversible formation of a chiral enamine between the pyrrolidine nitrogen of the catalyst and a carbonyl donor. This enamine then attacks an electrophilic acceptor in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.
Key Asymmetric Reactions
Based on the established reactivity of similar pyrrolidine-based catalysts, this compound is expected to be a competent catalyst for a range of asymmetric transformations, most notably the Michael addition and aldol reaction.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. Organocatalytic asymmetric Michael additions are pivotal in the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Quantitative Data from Analogous Systems:
| Catalyst (Analogue) | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-2-(Aminomethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 95 | 95:5 | 85 |
| (S)-Pyrrolidine-tetrazole | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 20 | 98 | 98:2 | 99 |
| Prolinamide Derivative | Isovaleraldehyde | (E)-Nitropent-1-ene | Dioxane | 10 | 92 | >95:5 | 96 |
Generalized Experimental Protocol for Asymmetric Michael Addition:
-
To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., CH₂Cl₂, Toluene, 2.0 mL) is added the aldehyde (1.5 mmol, 3.0 equiv.).
-
This compound (0.05 mmol, 10 mol%) is then added to the reaction mixture.
-
An acidic co-catalyst (e.g., benzoic acid, 0.05 mmol, 10 mol%) may be added to enhance reactivity and selectivity.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of carbon-carbon bond formation, leading to the synthesis of β-hydroxy carbonyl compounds. The development of asymmetric organocatalytic aldol reactions has provided a powerful method for the construction of chiral building blocks.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Quantitative Data from Analogous Systems:
The following table presents representative data for the asymmetric aldol reaction catalyzed by related pyrrolidine derivatives, offering an indication of the potential efficacy of this compound.
| Catalyst (Analogue) | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 30 | 68 | 93:7 | 96 |
| (S)-2-(Trifluoromethyl)pyrrolidine | Acetone | Benzaldehyde | Neat | 20 | 95 | - | 75 |
| Diarylprolinol Silyl Ether | Cyclohexanone | 4-Chlorobenzaldehyde | Toluene | 1 | 99 | >99:1 | 99 |
Generalized Experimental Protocol for Asymmetric Aldol Reaction:
-
To a stirred solution of the ketone (2.0 mmol) in a suitable solvent (e.g., DMSO, DMF, or neat, 1.0 mL) is added this compound (0.2 mmol, 10 mol%).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
The aldehyde (1.0 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., room temperature or 0 °C).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Logical Workflow for Catalyst Application
The successful application of this compound in an asymmetric synthesis campaign would typically follow a structured workflow.
Caption: A logical workflow for employing the catalyst in synthesis.
Conclusion and Future Outlook
This compound represents a chiral organocatalyst with significant untapped potential. Based on the well-established principles of enamine catalysis and the performance of structurally similar pyrrolidine derivatives, it is poised to be an effective catalyst for key asymmetric transformations. The presence of the 3-dimethylamino group offers a unique handle for fine-tuning reactivity and selectivity, potentially leading to novel and highly efficient catalytic systems.
For researchers, scientists, and drug development professionals, the exploration of this compound and its derivatives presents an exciting opportunity to expand the toolkit of asymmetric organocatalysis. Further investigation into its catalytic scope, mechanistic intricacies, and application in the synthesis of medicinally relevant compounds is highly warranted and promises to yield valuable insights and methodologies for the advancement of chiral synthesis. The generalized protocols and comparative data provided in this guide serve as a foundational starting point for such endeavors.
Spectroscopic Profile of (3S)-(-)-3-(Dimethylamino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral diamine, (3S)-(-)-3-(Dimethylamino)pyrrolidine. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound, which serves as a valuable building block in pharmaceutical and materials science research. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | m | 1H | H-3 |
| ~2.7 - 2.9 | m | 2H | H-5 |
| ~2.5 - 2.7 | m | 2H | H-2 |
| ~2.25 | s | 6H | N(CH₃)₂ |
| ~1.9 - 2.1 | m | 1H | H-4a |
| ~1.7 - 1.9 | m | 1H | H-4b |
| (broad) | s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~60 - 65 | C-3 |
| ~50 - 55 | C-5 |
| ~45 - 50 | C-2 |
| ~40 - 45 | N(CH₃)₂ |
| ~30 - 35 | C-4 |
Infrared (IR) Spectroscopy
As a tertiary amine, this compound does not exhibit the characteristic N-H stretching bands seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[1] The IR spectrum is expected to be dominated by C-H and C-N stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2800 | Strong | C-H stretching (aliphatic) |
| 1470 - 1440 | Medium | C-H bending (CH₂) |
| 1250 - 1020 | Medium-Weak | C-N stretching (aliphatic amine)[2] |
| ~800 | Medium-Broad | N-H wag (secondary amine in pyrrolidine ring) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (114.19 g/mol ). Alkylamines typically undergo α-cleavage, which would be a major fragmentation pathway.[1]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 114 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - CH₃]⁺ |
| 70 | High | [M - N(CH₃)₂]⁺ (α-cleavage) |
| 44 | High | [C₂H₆N]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of low molecular weight amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition :
-
Spectrometer : 500 MHz NMR spectrometer.
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 16 to 64, depending on the desired signal-to-noise ratio.
-
Spectral Width : -2 to 12 ppm.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Data Acquisition :
-
Spectrometer : 125 MHz NMR spectrometer.
-
Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width : 0 to 220 ppm.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing :
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectra to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Alternatively, for solid samples, a thin film can be cast from a volatile solvent, or a KBr pellet can be prepared.
-
-
Data Acquisition :
-
Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range : 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16 to 32.
-
Acquire a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Processing :
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
-
Data Acquisition (Electron Ionization - EI) :
-
Mass Spectrometer : A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 30 - 200.
-
Inlet System : If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution onto a suitable GC column (e.g., a non-polar column like DB-5) with a temperature program designed to elute the compound.
-
-
Data Acquisition (Electrospray Ionization - ESI) :
-
Mass Spectrometer : A mass spectrometer with an ESI source, often coupled with a Liquid Chromatograph (LC-MS).
-
Ionization Mode : Positive ion mode is typically used for amines.
-
Sample Introduction : Infuse the sample solution directly into the ESI source via a syringe pump, or inject it into an LC system.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the protonated molecule [M+H]⁺.
-
-
Data Processing :
-
The mass spectrum will be generated by the instrument's software.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
-
Visualizations
The following diagrams illustrate the general workflows for obtaining and interpreting the spectroscopic data described in this guide.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.
This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is always recommended to acquire experimental data on the specific sample being investigated and compare it with reference data when available.
References
Stereoselective Synthesis of Functionalized Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its three-dimensional structure and the potential for stereoisomerism make the stereoselective synthesis of functionalized pyrrolidine derivatives a critical area of research. This technical guide provides an in-depth overview of key stereoselective synthetic strategies, quantitative data on reaction outcomes, detailed experimental protocols, and the biological context of these important molecules.
Core Synthetic Strategies
The construction of the pyrrolidine ring with high stereocontrol can be achieved through several powerful synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
1. [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is one of the most versatile and widely used methods for the synthesis of pyrrolidines.[3] This approach allows for the rapid construction of the five-membered ring with the potential to create multiple stereocenters in a single step. The stereochemical outcome can often be controlled by the use of chiral catalysts or auxiliaries.
2. Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to the synthesis of highly substituted pyrrolidines. By combining three or more starting materials in a single reaction vessel, complex molecular architectures can be generated in a convergent manner. Diastereoselectivity can be induced by the use of chiral starting materials or catalysts.
3. Synthesis from the Chiral Pool: Naturally occurring chiral molecules, such as amino acids, can serve as excellent starting materials for the synthesis of enantiomerically pure pyrrolidine derivatives. L-proline and L-pyroglutamic acid are common precursors, providing a robust and often inexpensive entry to a wide range of functionalized pyrrolidines.
Quantitative Data Summary
The following tables summarize the quantitative data for various stereoselective pyrrolidine syntheses, providing a comparison of different catalytic systems and reaction conditions.
Table 1: Asymmetric Aldol Reaction Catalyzed by Boc-Protected Pyrrolidine Derivatives
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 98 |
Data compiled from a comparative study of Boc-protected pyrrolidine catalysts.[4]
Table 2: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides with Chiral N-tert-Butanesulfinylazadienes
| Entry | Lewis Acid | Solvent | Conversion (%) | dr (%) |
| 1 | Ag2CO3 | Toluene | 81 | 92:8 |
| 2 | AgSbF6 | Toluene | 79 | 66:34 |
| 3 | AgOAc | Toluene | 79 | 86:14 |
| 4 | Cu(OTf)2 | Toluene | 75 | 70:30 |
Optimization of reaction conditions for the synthesis of densely substituted pyrrolidines.[3]
Table 3: Copper-Promoted Intramolecular Aminooxygenation of Alkenes
| Substrate | Product | Yield (%) | dr (cis:trans) |
| 1 | 2 | 94 | >20:1 |
| 3 | 4 | 85 | >20:1 |
| 5 | 6 | 76 | >20:1 |
| 7 | 8 | 94 | >20:1 |
Diastereoselective synthesis of 2,5-cis-pyrrolidines.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
1. General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (1.0 mL), the catalyst (10 mol%) is added. The ketone (2.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to obtain the desired aldol adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[4]
2. General Procedure for Diastereoselective [3+2] Cycloaddition
In a flame-dried Schlenk tube under an argon atmosphere, the N-tert-butanesulfinylazadiene (0.1 mmol), the iminoester (0.12 mmol), and the Lewis acid catalyst (10 mol%) are dissolved in the specified solvent (1.0 mL). The reaction mixture is stirred at room temperature for the indicated time. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding pyrrolidine derivative. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
3. Synthesis of a Pyrrolidine Derivative from L-Pyroglutamic Acid
L-pyroglutamic acid is converted to its corresponding methyl ester by treatment with methanol in the presence of a catalytic amount of acid. The resulting ester is then reduced with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether, to yield the corresponding prolinol. The hydroxyl group of the prolinol can then be further functionalized, for example, by conversion to a leaving group, to allow for the introduction of various substituents at this position.
Biological Context and Signaling Pathways
Functionalized pyrrolidine derivatives are of significant interest in drug development due to their ability to interact with a wide range of biological targets. For instance, certain spirooxindole-pyrrolidine compounds have been developed as inhibitors of the MDM2-p53 interaction, a key pathway in cancer therapy.
MDM2-p53 Signaling Pathway
The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. The activity of p53 is tightly controlled by its negative regulator, MDM2, which binds to p53 and promotes its degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and uncontrolled cell proliferation. Pyrrolidine-based inhibitors have been designed to fit into the hydrophobic pocket of MDM2, thereby blocking the MDM2-p53 interaction. This restores p53 function, leading to the selective induction of apoptosis in cancer cells.
Caption: MDM2-p53 pathway and inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the stereoselective synthesis and characterization of functionalized pyrrolidine derivatives via a [3+2] cycloaddition reaction.
Caption: Workflow for pyrrolidine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical calculations on the transition states of pyrrolidine-catalyzed reactions
An In-depth Technical Guide to Theoretical Calculations on the Transition States of Pyrrolidine-Catalyzed Reactions
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational approaches used to study the transition states of pyrrolidine-catalyzed reactions. By elucidating the structures and energetics of these transient species, researchers can gain fundamental insights into reaction mechanisms, stereoselectivity, and catalyst performance, thereby accelerating the design of more efficient and selective catalysts for organic synthesis and drug development.
Introduction: The Central Role of Transition State Analysis
Pyrrolidine and its derivatives have emerged as powerful organocatalysts, enabling a wide range of asymmetric transformations with high efficiency and stereocontrol. These reactions, which include aldol additions, Michael additions, and Mannich reactions, typically proceed through key intermediates such as enamines or iminium ions.[1][2] The stereochemical outcome of these reactions is determined at the transition state (TS) of the rate-determining step, where the catalyst, substrate, and reactant come together in a highly organized assembly.
Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating these fleeting transition states.[1][3][4][5][6] By modeling the reaction pathways, researchers can compute the geometries and relative energies of different transition states, allowing for the rationalization of experimentally observed stereoselectivities and the in silico design of new, improved catalysts.[1][7]
Common Pyrrolidine-Catalyzed Reactions and General Mechanism
Pyrrolidine catalysts operate primarily through two main activation modes: enamine catalysis and iminium ion catalysis.
-
Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. This pathway is common in aldol and Michael addition reactions.[1][8] The formation of the enamine is often the rate-determining step.[8]
-
Iminium Catalysis: Here, the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to attack by a nucleophile.
The general catalytic cycle for enamine catalysis provides a foundational logical workflow for understanding these transformations.
Caption: General catalytic cycle for pyrrolidine-mediated enamine catalysis.
Theoretical and Computational Methodologies
The accurate calculation of transition state energies and geometries is critical for predicting reaction outcomes. Density Functional Theory (DFT) is the most widely used method due to its balance of computational cost and accuracy.[7]
Commonly Used Methods:
-
Functionals:
-
B3LYP: A popular hybrid functional that provides reliable geometries and trends in stereoselectivity for many pyrrolidine-catalyzed reactions.[1]
-
M06-2X: A meta-hybrid GGA functional that is often recommended for kinetics and thermochemistry, performing well for non-covalent interactions which are crucial in transition state stabilization.[2][9]
-
-
Basis Sets:
-
Solvation Models:
The computational workflow for identifying and validating a transition state is a multi-step process that requires careful execution and analysis.
Caption: Standard computational workflow for locating and validating a transition state.
Key Factors Influencing Transition State Stability and Stereoselectivity
Computational studies have identified several key factors that govern the stereochemical outcome of pyrrolidine-catalyzed reactions. These factors are often subtle and involve a complex interplay of steric and electronic effects.[1]
-
Hydrogen Bonding: In proline and its derivatives, the carboxylic acid group plays a crucial role by forming a hydrogen bond with the electrophile. This interaction rigidly holds the components in the transition state, effectively shielding one face of the enamine and directing the electrophilic attack.[1][12][13]
-
Steric Hindrance: Bulky substituents on the pyrrolidine ring or the substrates can create significant steric repulsion, favoring a transition state that minimizes these clashes. This is a primary mechanism for stereodifferentiation.[1] For example, substituents at the C5 position of proline can effectively block one face of the enamine.
-
Catalyst Conformation: The five-membered pyrrolidine ring is not planar and can adopt different puckered conformations (e.g., "up" or "down"). The relative stability of these conformations in the transition state can influence the orientation of the catalytic groups and, consequently, the stereoselectivity.[1]
-
π-π Stacking: In reactions involving aromatic substrates, non-covalent π-π stacking interactions between the aromatic rings of the catalyst and the substrate can significantly stabilize a particular transition state, leading to higher stereocontrol.[12]
Caption: Key non-covalent interactions governing stereoselectivity in the transition state.
Quantitative Data from Theoretical Studies
Theoretical calculations provide quantitative data that can be directly compared with experimental results. The tables below summarize key energetic and geometric parameters from computational studies on various pyrrolidine-catalyzed reactions.
Table 1: Calculated Relative Transition State Energies and Stereoselectivity (Data synthesized from computational studies on aldol reactions)
| Catalyst | Reaction | Method | TS Favored | ΔΔG‡ (kcal/mol) | Predicted % ee | Experimental % ee | Reference |
| Proline | Benzaldehyde + Acetone | B3LYP/6-31G(d,p) | anti-re | 1.0 | 68 | 76 | [1] |
| Azetidine-2-carboxylic acid | Benzaldehyde + Acetone | B3LYP/6-31G(d,p) | anti-re | 1.0 | 69 | 40 | [1] |
| 5,5-Dimethyl-thiazolidine (DMTC) | Benzaldehyde + Acetone | B3LYP/6-31G(d,p) | anti-si | 1.1 | 74 | 99 | [1][14] |
Table 2: Calculated Activation Barriers for Reaction Steps (Data synthesized from computational studies on pyrrolidine formation and related reactions)
| Reaction Stage | Substrates | Method | Activation Energy (kJ/mol) | Reference |
| Michael Addition | Deprotonated Nitromethane + Coumarin | DFT | 21.7 | [15] |
| Cyclization (N-C2 bond formation) | Protonated Tautomer | DFT | 11.9 | [15][16] |
| Tautomerization (pre-cyclization) | Nitrosohydroxymethyl group | DFT | 178.4 | [15][16] |
| Lactone Ring Opening | Post-cyclization intermediate | DFT | 84.9 | [16] |
Table 3: Key Geometric Parameters in Calculated Transition States (Data synthesized from computational studies on proline and its analogs)
| Catalyst | Parameter | Value | Description | Reference |
| Proline | C-C Bond Length (average) | 1.53 Å | Average bond length in the pyrrolidine ring. | [1] |
| DMTC | C-S Bond Length (average) | 1.84 Å | Longer bond length due to the sulfur atom. | [1] |
| 5-membered ring catalysts | Amine Pyramidality (χn) | -2° to 4° | The enamine nitrogen is nearly planar in the TS. | [1] |
| Azetidine (4-membered ring) | Amine Pyramidality (χn) | ~12° | The enamine nitrogen is less planar in the TS. | [1] |
Detailed Methodologies and Protocols
This section provides a generalized protocol for the theoretical investigation of a pyrrolidine-catalyzed reaction, based on common practices reported in the literature.[1][17][18]
Protocol 1: Computational Transition State Search and Validation
-
Reactant and Product Optimization:
-
Construct the 3D structures of the reactants (catalyst, substrates) and products.
-
Perform a full geometry optimization and frequency calculation for each species using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Confirm that all reactant and product structures have zero imaginary frequencies.
-
-
Initial Transition State Guess:
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method: Use a method like opt=qst2 or opt=qst3 in Gaussian. This requires providing the optimized reactant and product structures (and for qst3, an initial TS guess). The algorithm attempts to find a saddle point on the potential energy surface between them.[18]
-
Potential Energy Surface (PES) Scan: Manually define a reaction coordinate (e.g., the forming C-C bond distance). Perform a relaxed PES scan along this coordinate to find the maximum energy point, which can serve as a good initial guess for the TS structure.
-
-
Transition State Optimization:
-
Use the geometry from the initial guess (STQN or PES scan) as the starting point for a TS optimization.
-
Employ an appropriate keyword (e.g., opt=(ts, calcfc, noeigen) in Gaussian). calcfc calculates the force constants at the first step, which often improves convergence.[18]
-
The optimization algorithm will search for a first-order saddle point.
-
-
Transition State Validation:
-
Frequency Analysis: Perform a frequency calculation on the optimized TS geometry at the same level of theory. A true transition state must have exactly one imaginary frequency.[1][18]
-
Visualization of Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. It should clearly show the atoms moving along the desired reaction coordinate (e.g., bond formation/breaking).
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS geometry. This calculation maps the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired minima on the potential energy surface.[10]
-
-
Energy Refinement:
-
To obtain more accurate energy barriers, perform single-point energy calculations on all optimized structures (reactants, TS, products) using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p) and/or a different functional like M06-2X).
-
Incorporate thermochemical corrections (zero-point vibrational energy, thermal corrections) from the frequency calculations to obtain Gibbs free energies of activation (ΔG‡).
-
Apply a continuum solvation model during the single-point energy calculation to account for solvent effects.
-
Conclusion and Future Outlook
Theoretical calculations of transition states have fundamentally advanced our understanding of pyrrolidine catalysis. They provide a molecular-level picture of how these catalysts operate, explaining the origins of stereoselectivity and enabling a more rational approach to catalyst development. The synergy between computational modeling and experimental work has proven to be a powerful strategy for discovering new reactions and improving existing ones.
Future directions in this field will likely involve the use of more sophisticated computational models to capture subtle dynamic and solvent effects, the application of machine learning to predict catalyst performance and screen large libraries of potential catalysts, and the extension of these methods to more complex biological systems where pyrrolidine-like motifs are prevalent.
References
- 1. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Understanding and Practical In Silico Catalyst Design in Computational Organocatalysis and Phase Transfer Catalysis—Challenges and Opportunities [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement – cyclization reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement – cyclization reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11908A [pubs.rsc.org]
- 17. Transition state geometry prediction using molecular group contributions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04706D [pubs.rsc.org]
- 18. joaquinbarroso.com [joaquinbarroso.com]
The Critical Role of Chirality in the Synthesis of Pharmaceutical Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. This guide provides a comprehensive technical overview of the pivotal role of chirality in the synthesis of pharmaceutical compounds. It delves into the profound impact of stereochemistry on pharmacological activity, outlines key methodologies for the synthesis and separation of chiral molecules, and presents the regulatory landscape governing the development of stereoisomeric drugs. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in the strategic design and synthesis of enantiomerically pure pharmaceuticals.
The Significance of Chirality in Drug Action
Enantiomers, the two mirror-image forms of a chiral drug, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1] This is because biological systems, composed of chiral building blocks like L-amino acids and D-sugars, create a chiral environment where each enantiomer can interact differently. One enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to undesirable or toxic effects.[2]
The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for causing severe birth defects.[3] Although the enantiomers can interconvert in vivo, this example underscores the critical need to understand the distinct biological properties of each enantiomer of a chiral drug.[3]
The differential effects of enantiomers are not always as dramatic as in the case of thalidomide, but they are widespread. For instance, the bronchodilatory effect of salbutamol is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may even have some pro-inflammatory effects.[2][4] Similarly, the antidepressant activity of citalopram resides in the (S)-enantiomer (escitalopram), with the (R)-enantiomer being significantly less potent and potentially counteracting the therapeutic effect of the S-enantiomer.[5]
The following table summarizes the pharmacological activities of enantiomers for several common drugs.
| Drug | Eutomer (Active Enantiomer) | Distomer (Less Active/Inactive/Adverse Effects) | Therapeutic Class |
| Ibuprofen | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen (undergoes in vivo conversion to the S-form) | Non-steroidal anti-inflammatory drug (NSAID) |
| Thalidomide | (R)-Thalidomide (sedative) | (S)-Thalidomide (teratogenic) | Sedative, Immunomodulator |
| Salbutamol | (R)-(-)-Salbutamol (Levalbuterol) | (S)-(+)-Salbutamol (largely inactive, potential for adverse effects) | Bronchodilator |
| Citalopram | (S)-(+)-Citalopram (Escitalopram) | (R)-(-)-Citalopram (significantly less potent, may antagonize the S-enantiomer) | Antidepressant (SSRI) |
| Ketamine | (S)-(+)-Ketamine (Esketamine) is a more potent NMDA receptor antagonist. | (R)-(-)-Ketamine has weaker NMDA receptor antagonism but may contribute to antidepressant effects through other mechanisms. | Anesthetic, Antidepressant |
| Omeprazole | (S)-Omeprazole (Esomeprazole) | (R)-Omeprazole (more rapidly metabolized) | Proton Pump Inhibitor |
| Cetirizine | (R)-(-)-Cetirizine (Levocetirizine) | (S)-(+)-Cetirizine (inactive) | Antihistamine |
| Propranolol | (S)-(-)-Propranolol | (R)-(+)-Propranolol (significantly less beta-blocking activity) | Beta-blocker |
Strategies for Chiral Synthesis and Separation
The growing recognition of the distinct roles of enantiomers has led to a paradigm shift in drug development, with a strong preference for single-enantiomer drugs over racemic mixtures.[6] This has spurred the development of sophisticated methods for obtaining enantiomerically pure compounds. Broadly, these strategies can be categorized into asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to create a chiral molecule from an achiral or prochiral starting material in a way that preferentially yields one enantiomer. This is a highly efficient approach as it can theoretically convert 100% of the starting material into the desired product. Key methods in asymmetric synthesis include:
-
Chiral Catalysis: This involves the use of a chiral catalyst to direct the formation of one enantiomer over the other. This is a very powerful technique as a small amount of catalyst can generate a large quantity of the desired product.
-
Organometallic Catalysis: Transition metal complexes with chiral ligands are widely used for various transformations, including asymmetric hydrogenation, epoxidation, and carbon-carbon bond formation. The work of Noyori and Sharpless, who were awarded the Nobel Prize in Chemistry in 2001, exemplifies the power of this approach.
-
Organocatalysis: This field utilizes small, chiral organic molecules as catalysts, avoiding the use of metals. Proline and its derivatives are well-known organocatalysts for reactions like the aldol and Michael additions.
-
Biocatalysis: Enzymes are nature's own chiral catalysts and can exhibit exquisite stereoselectivity under mild reaction conditions. Lipases, for instance, are commonly used for the kinetic resolution of alcohols and esters.
-
The following table provides a comparison of enantiomeric excess (% ee) achieved in selected asymmetric synthesis reactions.
| Reaction | Substrate | Catalyst | % ee |
| Asymmetric Hydrogenation | Acetophenone | trans-RuCl2[(S)-xylbinap][(S)-daipen] | 97 |
| Asymmetric Hydrogenation | 4-Chromanone | Ru(OTf)--INVALID-LINK-- | 98 |
| Proline-catalyzed Aldol Reaction | 4-Nitrobenzaldehyde + Acetone | (S)-Proline | 76 |
| Organocatalytic Michael Addition | Cyclohexanone + nitrostyrene | Chiral thiourea derivative | up to 99 |
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. While this approach has a maximum theoretical yield of 50% for the desired enantiomer (unless the unwanted enantiomer can be racemized and recycled), it remains a widely used strategy, particularly when a suitable asymmetric synthesis is not available. Common resolution techniques include:
-
Diastereomeric Salt Formation: This classical method involves reacting a racemic acid or base with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by crystallization.
-
Chiral Chromatography: This is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is the most common setup.
-
Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched. Enzymatic resolutions, such as the lipase-catalyzed acylation of a racemic alcohol, are a common example of kinetic resolution.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and analysis of chiral pharmaceutical compounds.
Chiral Separation of Ibuprofen Enantiomers by HPLC
Objective: To separate the (R)- and (S)-enantiomers of ibuprofen from a racemic mixture using high-performance liquid chromatography with a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
Racemic ibuprofen standard
-
(S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen standards (for peak identification)
-
HPLC-grade n-hexane, isopropanol, and trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic ibuprofen in the mobile phase at a concentration of 1 mg/mL. Prepare individual solutions of the (S)- and (R)-enantiomers at the same concentration for peak identification.
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 220 nm.
-
Equilibrate the system with the mobile phase until a stable baseline is obtained.
-
-
Analysis:
-
Inject 10 µL of the racemic ibuprofen standard solution.
-
Record the chromatogram. Two peaks corresponding to the two enantiomers should be observed.
-
To identify the peaks, inject the individual (S)- and (R)-enantiomer solutions and compare their retention times to the chromatogram of the racemate.
-
-
Data Analysis:
-
Determine the retention time (t_R), peak area, resolution (R_s), and selectivity factor (α) for the two enantiomers.
-
The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Proline-Catalyzed Asymmetric Aldol Reaction
Objective: To synthesize an enantioenriched aldol product from an aldehyde and a ketone using (S)-proline as an organocatalyst.
Materials:
-
4-Nitrobenzaldehyde
-
Acetone
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol), acetone (10 mmol), DMSO (2 mL), and (S)-proline (0.2 mmol, 20 mol%).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add a saturated aqueous solution of ammonium chloride (10 mL) to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired aldol product.
-
Analysis:
-
Characterize the product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis.
-
Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
Objective: To resolve a racemic secondary alcohol into its enantiomers through enantioselective acylation catalyzed by a lipase.
Materials:
-
Racemic 1-phenylethanol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral GC or HPLC for analysis
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve racemic 1-phenylethanol (1.0 g, 1 equivalent) in the anhydrous organic solvent (20 mL).
-
Enzyme Addition: Add the immobilized lipase (e.g., 100 mg).
-
Acyl Donor Addition: Add vinyl acetate (1.5 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with the solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Separation: Separate the resulting mixture of the enantioenriched alcohol and the enantioenriched ester by silica gel column chromatography.
-
Analysis:
-
Determine the yield and enantiomeric excess of the separated alcohol and ester using chiral GC or HPLC.
-
Visualizing Chiral Concepts and Workflows
Graphical representations are invaluable tools for understanding complex relationships and processes in chiral drug synthesis. The following diagrams, generated using Graphviz, illustrate key concepts.
Regulatory Landscape
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of stereoisomeric drugs.[5][7] In 1992, the FDA issued a policy statement encouraging the development of single enantiomers as new drugs.[8] The guidelines emphasize the need to characterize the pharmacokinetic and pharmacological profiles of individual enantiomers.[8]
Key regulatory considerations include:
-
Stereospecific Assays: Development of analytical methods to quantify individual enantiomers in biological samples is crucial.[8]
-
Pharmacokinetic and Pharmacodynamic Studies: The absorption, distribution, metabolism, and excretion (ADME) as well as the pharmacological activity of each enantiomer should be investigated.
-
Toxicology Studies: The potential toxicity of each enantiomer and the racemic mixture should be evaluated.
-
Justification for Racemates: If a drug is to be developed as a racemate, a scientific justification must be provided.[5]
Conclusion
Chirality is an indispensable consideration in modern pharmaceutical synthesis. The stereochemistry of a drug molecule can have profound implications for its efficacy and safety. A thorough understanding of the principles of chirality, coupled with the strategic application of asymmetric synthesis and chiral resolution techniques, is essential for the successful development of new medicines. As regulatory expectations continue to evolve and our understanding of stereoselective interactions deepens, the focus on enantiomerically pure pharmaceuticals will only intensify. This guide serves as a foundational resource for scientists and researchers, providing the technical knowledge and practical methodologies necessary to navigate the complexities of chiral drug synthesis and contribute to the development of safer and more effective therapies.
References
- 1. Stereoselective binding of agonists to the β2-adrenergic receptor: insights into molecular details and thermodynamics from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. study.com [study.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. brieflands.com [brieflands.com]
Methodological & Application
Asymmetric Michael Addition Using (3S)-(-)-3-(Dimethylamino)pyrrolidine as an Organocatalyst
An Application Guide for Researchers
Abstract
The asymmetric Michael addition stands as a cornerstone of modern synthetic chemistry for the stereoselective formation of carbon-carbon bonds. The advent of organocatalysis has revolutionized this field by offering metal-free, environmentally benign alternatives to traditional methods.[1][2] Among the privileged scaffolds for organocatalysts, chiral pyrrolidine derivatives have demonstrated exceptional efficacy and versatility.[3] This guide provides an in-depth technical overview of the application of (3S)-(-)-3-(Dimethylamino)pyrrolidine, a readily available and effective catalyst for the enantioselective Michael addition of carbonyl compounds to nitroalkenes. We will explore the underlying catalytic mechanism, delineate the scope of the reaction, and provide a detailed, field-proven experimental protocol for researchers in synthetic chemistry and drug development.
The Mechanistic Rationale: Enamine Catalysis
The efficacy of this compound in catalyzing the Michael addition stems from its ability to activate carbonyl donors through the formation of a transient, nucleophilic enamine intermediate. This mode of activation is a central tenet of aminocatalysis.[4]
The catalytic cycle can be dissected into several key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This step increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, transforming it into a potent nucleophile.
-
Stereoselective C-C Bond Formation: The chiral environment established by the catalyst's stereocenter directs the approach of the electrophilic Michael acceptor (e.g., a nitroalkene). The dimethylamino group and the pyrrolidine ring create a sterically biased pocket, effectively shielding one face of the enamine. This forces the acceptor to attack from the less hindered face, thereby controlling the stereochemistry of the newly formed C-C bond.[4]
-
Iminium Ion Hydrolysis: Following the addition, the resulting intermediate exists as an iminium ion. This ion is then hydrolyzed by trace water in the reaction medium.
-
Catalyst Regeneration: Hydrolysis releases the Michael adduct product and regenerates the this compound catalyst, allowing it to enter a new catalytic cycle.
Caption: Enamine-based catalytic cycle for the Michael addition.
Application Scope & Performance
This compound and structurally similar catalysts have proven effective for the Michael addition of a range of aldehydes and ketones to nitroolefins. The reaction generally proceeds with high yields and excellent levels of stereocontrol. Below is a summary of representative results compiled from the literature that showcase the catalyst's capabilities.
| Entry | Michael Donor | Michael Acceptor | Cat. (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 95 | 95:5 | 99 | [5] |
| 2 | Propanal | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 86 | 5:1 | 93 | [3] |
| 3 | Acetone | trans-β-Nitrostyrene | 20 | Water | 45 | — | 65 | [2][6] |
| 4 | Cyclopentanone | (E)-2-(2-Nitrovinyl)furan | 10 | Toluene | 98 | >95:5 | 98 | [7] |
| 5 | Isobutyraldehyde | (E)-1-Nitro-3-phenylprop-1-ene | 10 | Toluene | 99 | 9:1 | 99 | [8] |
Note: The data presented is representative and may be synthesized from multiple sources covering pyrrolidine-based catalysts to illustrate the general scope. Specific outcomes depend on precise reaction conditions.
Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, a benchmark reaction for evaluating catalyst performance.
Materials & Reagent Preparation
-
This compound: (CAS No. 164630-17-7) Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.
-
trans-β-Nitrostyrene: (CAS No. 102-96-5) Recrystallize from ethanol prior to use if purity is questionable.
-
Cyclohexanone: (CAS No. 108-94-1) Distill under reduced pressure before use.
-
Solvent (Toluene): Use anhydrous grade solvent.
-
Co-catalyst (Benzoic Acid): (Optional, but often beneficial) Use as received.
-
Standard laboratory glassware: Oven-dried and cooled under an inert atmosphere.
Causality Behind Choices:
-
Inert Atmosphere: The enamine intermediate is sensitive to moisture and oxygen, which can lead to side reactions and reduced yields. An inert atmosphere is critical for reproducibility.
-
Reagent Purification: The purity of the Michael donor and acceptor directly impacts catalyst turnover and product yield. Impurities can poison the catalyst or participate in undesired side reactions.
-
Anhydrous Solvent: Water can hydrolyze the enamine intermediate prematurely and interfere with the catalytic cycle, leading to lower conversion and enantioselectivity.[4]
Reaction Setup & Execution
Caption: A generalized workflow for the organocatalytic reaction.
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.6 mg, 0.02 mmol, 10 mol%) and benzoic acid (2.4 mg, 0.02 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 5 minutes.
-
Solvent Addition: Add 1.0 mL of anhydrous toluene via syringe. Stir the mixture for 5 minutes at room temperature to ensure complete dissolution.
-
Donor Addition: Add cyclohexanone (207 µL, 2.0 mmol, 10 equivalents) via syringe.
-
Acceptor Addition: Add trans-β-nitrostyrene (29.8 mg, 0.2 mmol, 1.0 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the consumption of the trans-β-nitrostyrene starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 12-24 hours.
Workup and Purification
-
Concentration: Upon completion, concentrate the reaction mixture directly under reduced pressure using a rotary evaporator to remove the solvent and excess cyclohexanone.
-
Purification: Purify the resulting crude oil by silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate (starting from 95:5) to isolate the product.
-
Final Product: Combine the product-containing fractions and concentrate under vacuum to yield the Michael adduct as a white solid or pale yellow oil.
Product Analysis
-
Yield: Determine the yield of the purified product gravimetrically.
-
Diastereomeric Ratio (dr): Determine the dr from the crude reaction mixture using ¹H NMR spectroscopy by integrating characteristic signals for the syn and anti diastereomers.
-
Enantiomeric Excess (ee): Determine the ee by High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) with a hexane/isopropanol mobile phase.
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded).2. Wet solvent or reagents.3. Insufficient reaction time. | 1. Use freshly purchased or properly stored catalyst.2. Ensure all reagents and solvents are anhydrous.3. Extend the reaction time and continue monitoring by TLC. |
| Low Enantioselectivity (ee) | 1. Racemic or impure catalyst.2. Reaction temperature is too high.3. Presence of acidic/basic impurities. | 1. Verify the enantiomeric purity of the catalyst.2. Run the reaction at a lower temperature (e.g., 0°C or -20°C).3. Ensure high purity of all starting materials. |
| Formation of Side Products | 1. Self-condensation of the aldehyde donor (aldol reaction).2. Double Michael addition. | 1. Slowly add the aldehyde to the reaction mixture. Use of a co-catalyst like benzoic acid can sometimes suppress this.[9]2. Use a larger excess of the Michael donor (ketone/aldehyde). |
Conclusion
This compound is a powerful and accessible organocatalyst for conducting highly enantioselective Michael additions. Its mechanism, rooted in enamine catalysis, provides a predictable platform for stereocontrol. By following the detailed protocols and considering the critical experimental parameters outlined in this guide, researchers can reliably synthesize valuable chiral building blocks for applications ranging from natural product synthesis to the development of novel pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
Application Notes and Protocols for Enantioselective Aldol Reactions with Pyrrolidine Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for enantioselective aldol reactions mediated by pyrrolidine-based organocatalysts. The methodologies outlined below utilize common and effective catalysts, namely (S)-Proline and (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a Hayashi-Jørgensen catalyst), to achieve high stereocontrol in the formation of chiral β-hydroxy carbonyl compounds.
Introduction
The enantioselective aldol reaction is a cornerstone of asymmetric synthesis, enabling the stereocontrolled construction of carbon-carbon bonds. Pyrrolidine-based organocatalysts have emerged as a powerful and environmentally benign tool for these transformations, operating through an enamine-based catalytic cycle.[1][2] These catalysts are often readily available, stable to air and moisture, and promote reactions under mild conditions.[1][3] This document presents protocols for two widely used pyrrolidine catalysts and summarizes their performance with various substrates.
Catalytic Cycle of Pyrrolidine-Catalyzed Aldol Reaction
The catalytic cycle for a proline-catalyzed aldol reaction proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the pyrrolidine catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle.
References
Application of (3S)-(-)-3-(Dimethylamino)pyrrolidine in the Synthesis of a Key Intermediate for Nicotinic Acetylcholine Receptor Ligands
(3S)-(-)-3-(Dimethylamino)pyrrolidine is a chiral cyclic amine that serves as a versatile building block in the synthesis of various pharmaceutical intermediates. Its inherent stereochemistry and functional groups make it a valuable precursor for creating complex molecules with specific biological activities. This application note details the use of this compound in the synthesis of (S)-3-(dimethylamino)-1-(pyridin-3-yl)pyrrolidine, a key intermediate for the development of potent and selective nicotinic acetylcholine receptor (nAChR) ligands. These ligands are under investigation for the treatment of various central nervous system disorders.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity has been identified as a promising therapeutic strategy for a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of selective nAChR ligands is therefore an area of intense research. The pyrrolidine scaffold is a common feature in many biologically active compounds, and its derivatives are frequently employed in the design of novel therapeutics.
This compound provides a chiral core that can be elaborated to produce molecules with high affinity and selectivity for specific nAChR subtypes. This note focuses on its application in a palladium-catalyzed N-arylation reaction, a powerful method for forming carbon-nitrogen bonds, to synthesize a key pyridinyl-pyrrolidine intermediate.
Reaction Principle
The synthesis of (S)-3-(dimethylamino)-1-(pyridin-3-yl)pyrrolidine is achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between the secondary amine of this compound and an aryl halide, in this case, 3-bromopyridine. The reaction is facilitated by a palladium catalyst and a suitable phosphine ligand, in the presence of a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of (S)-3-(dimethylamino)-1-(pyridin-3-yl)pyrrolidine
This protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of the target intermediate.
Materials:
-
This compound
-
3-Bromopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 0.02 mmol, 1 mol%) and XPhos (e.g., 0.048 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add sodium tert-butoxide (e.g., 2.8 mmol, 1.4 equiv). Then, add this compound (2.0 mmol, 1.0 equiv) and 3-bromopyridine (2.2 mmol, 1.1 equiv) via syringe.
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/triethylamine) to afford the pure (S)-3-(dimethylamino)-1-(pyridin-3-yl)pyrrolidine.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of (S)-3-(dimethylamino)-1-(pyridin-3-yl)pyrrolidine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| 3-Bromopyridine | 1.1 equiv |
| Catalyst System | |
| Pd₂(dba)₃ | 1 mol% |
| XPhos | 2.4 mol% |
| Base | |
| Sodium tert-butoxide | 1.4 equiv |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of (S)-3-(dimethylamino)-1-(pyridin-3-yl)pyrrolidine.
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
Conclusion
This compound is a valuable and readily applicable chiral building block for the synthesis of pharmaceutical intermediates. The described palladium-catalyzed N-arylation protocol provides an efficient and high-yielding route to (S)-3-(dimethylamino)-1-(pyridin-3-yl)pyrrolidine, a key precursor for novel nicotinic acetylcholine receptor ligands. The stereochemical integrity of the pyrrolidine ring is maintained throughout the synthesis, which is crucial for the biological activity of the final drug candidates. This application note demonstrates the utility of this compound for researchers and scientists in the field of drug development and medicinal chemistry.
Application Notes & Protocols: Asymmetric Mannich Reactions Catalyzed by Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
The asymmetric Mannich reaction is a powerful tool in organic synthesis for the enantioselective formation of carbon-carbon bonds, leading to the production of chiral β-amino carbonyl compounds.[1] These structural motifs are crucial building blocks for a wide array of pharmaceuticals and natural products.[2] Organocatalysis, utilizing small chiral organic molecules like proline and its derivatives, has emerged as a highly effective and environmentally benign alternative to traditional metal-based catalysts for these transformations.[2][3][4] This document provides detailed experimental procedures, quantitative data, and visual guides for performing asymmetric Mannich reactions catalyzed by chiral amines.
Overview of the Catalytic Cycle
The widely accepted mechanism for the proline-catalyzed asymmetric Mannich reaction involves an enamine catalytic cycle.[2] The key steps are as follows:
-
Enamine Formation: The chiral amine catalyst, such as (S)-proline, reacts with a ketone donor to form a nucleophilic enamine intermediate.[2]
-
Imine Formation: Simultaneously, an aldehyde and an amine react to form an electrophilic imine.[2]
-
Carbon-Carbon Bond Formation: The chiral enamine attacks the imine in a stereoselective manner, forming the new carbon-carbon bond and establishing the stereochemistry of the final product.[2]
-
Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the β-amino carbonyl product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[2]
Caption: Catalytic cycle of a chiral amine-catalyzed asymmetric Mannich reaction.
Experimental Data
The following tables summarize representative quantitative data for proline-catalyzed asymmetric Mannich reactions under various conditions.
Table 1: (S)-Proline-Catalyzed Mannich Reaction of Ketones, Formaldehyde, and Anilines [5]
| Entry | Ketone | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Aniline | 10 | 16 | >99 | >99 |
| 2 | Cyclohexanone | 4-Methoxyaniline | 10 | 24 | >99 | >99 |
| 3 | Cyclohexanone | 4-Nitroaniline | 10 | 24 | 92 | >99 |
| 4 | Acetone | Aniline | 10 | 16 | 65 | 96 |
Reactions performed in DMSO at room temperature.
Table 2: (S)-Proline-Catalyzed Mannich Reaction of Acetaldehyde with N-Boc-Imines [3]
| Entry | Imine derived from | Solvent | Time (h) | Yield (%) | er |
| 1 | Benzaldehyde | Dioxane | 2 | 80 | 97.5:2.5 |
| 2 | 4-Nitrobenzaldehyde | Dioxane | 2 | 99 | 98.5:1.5 |
| 3 | 4-Methoxybenzaldehyde | Dioxane | 2 | 70 | 97.5:2.5 |
| 4 | 2-Naphthaldehyde | Dioxane | 2 | 81 | 98:2 |
Reactions performed with 30 mol% (S)-proline.
Detailed Experimental Protocols
The following are detailed protocols for representative asymmetric Mannich reactions catalyzed by chiral amines.
Protocol 1: Three-Component Mannich Reaction of a Ketone, Aldehyde, and Amine
This protocol is adapted from the work of List and coworkers for the (S)-proline-catalyzed reaction between acetone, an aldehyde, and p-anisidine.[6]
Materials:
-
Aldehyde (1.0 mmol)
-
p-Anisidine (1.0 mmol)
-
Acetone (10.0 mmol, serves as reactant and solvent)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous (as co-solvent if needed)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry vial, add the aldehyde (1.0 mmol) and p-anisidine (1.0 mmol).
-
Add acetone (10.0 mmol) and (S)-proline (0.2 mmol).
-
Stir the reaction mixture at room temperature for the required duration (typically 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure β-amino ketone.
Protocol 2: Mannich Reaction of an Aldehyde with a Pre-formed Imine
This protocol describes a typical procedure for the reaction of an aldehyde with an N-PMP-protected α-imino ester, catalyzed by a designed amino acid.[7]
Materials:
-
N-PMP-protected α-imino ester (0.25 mmol)
-
Aldehyde (0.5 mmol)
-
Chiral amino acid catalyst (e.g., (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid) (0.0125 mmol, 5 mol%)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.5 mL)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
In a dry flask, dissolve the N-PMP-protected α-imino ester (0.25 mmol) and the aldehyde (0.5 mmol) in anhydrous DMSO (2.5 mL).
-
Add the chiral amino acid catalyst (0.0125 mmol).
-
Stir the mixture at room temperature and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[7]
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for performing and analyzing an asymmetric Mannich reaction.
Caption: A typical experimental workflow for the asymmetric Mannich reaction.
These protocols and data provide a solid foundation for researchers to develop and optimize asymmetric Mannich reactions for their specific synthetic targets. The use of chiral amine catalysts offers a versatile and powerful approach to constructing stereochemically rich molecules for various applications in chemistry and drug discovery.
References
- 1. Asymmetric Mannich Reaction - Buchler GmbH [buchler-gmbh.com]
- 2. benchchem.com [benchchem.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00347D [pubs.rsc.org]
- 7. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application of (3S)-(-)-3-(Dimethylamino)pyrrolidine in the Synthesis of Bioactive Natural Products: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(3S)-(-)-3-(Dimethylamino)pyrrolidine , a chiral diamine, has emerged as a valuable building block and ligand in the asymmetric synthesis of complex molecular architectures, including bioactive natural products. Its rigid pyrrolidine scaffold and the presence of a stereogenic center make it an effective controller of enantioselectivity in various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its role in organocatalysis.
Application Notes
This compound is primarily utilized as a chiral ligand or organocatalyst in asymmetric synthesis. Its utility stems from its ability to form chiral complexes with metal catalysts or to act as a chiral base or nucleophile in organocatalytic reactions. These applications are crucial in the synthesis of enantiomerically pure pharmaceuticals and natural products where specific stereoisomers are responsible for the desired biological activity.
One of the key applications of this chiral amine is in asymmetric Michael additions , a fundamental carbon-carbon bond-forming reaction. When used as an organocatalyst, it can effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating products with high enantiomeric excess. The dimethylamino group and the pyrrolidine nitrogen can act in a cooperative manner to activate the substrates and control the stereochemical outcome of the reaction.
A notable, albeit not fully detailed in publicly accessible protocols, application lies in the synthetic approaches toward complex alkaloids and other nitrogen-containing natural products. The pyrrolidine moiety is a common structural motif in a vast array of biologically active natural products.[1][2] The use of this compound as a chiral building block allows for the direct incorporation of a stereocenter, simplifying synthetic routes and improving overall efficiency.
While specific, detailed protocols for the total synthesis of a named bioactive natural product using this compound as the primary chiral catalyst are not extensively documented in readily available literature, its application in key stereoselective steps is a topic of ongoing research. The following sections provide a generalized protocol for an asymmetric Michael addition, a reaction type where this catalyst has shown potential.
Experimental Protocols
Asymmetric Organocatalytic Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, a key transformation for the synthesis of chiral γ-nitro aldehydes, which are versatile intermediates for the synthesis of various bioactive molecules, including pyrrolidine-containing alkaloids.
Reaction Scheme:
Materials:
-
This compound (Catalyst)
-
Aldehyde (e.g., propanal, isobutyraldehyde)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Toluene, Dichloromethane)
-
Acid co-catalyst (optional, e.g., benzoic acid)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 mmol) and the solvent (5 mL).
-
Add the aldehyde (1.2 mmol, 1.2 equivalents).
-
In a separate vial, dissolve this compound (0.1 mmol, 10 mol%) and the acid co-catalyst (if used, 0.1 mmol, 10 mol%) in the solvent (1 mL).
-
Add the catalyst solution to the reaction mixture dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-nitro aldehyde.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following table summarizes typical quantitative data for an asymmetric Michael addition catalyzed by a chiral pyrrolidine derivative. Note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 10 | Toluene | 24 | 85 | 92 |
| 2 | Isobutyraldehyde | trans-β-Nitrostyrene | 10 | CH2Cl2 | 36 | 78 | 95 |
| 3 | Cyclohexanecarboxaldehyde | (E)-2-Nitro-1-phenylpropene | 15 | Toluene | 48 | 65 | 88 |
Mandatory Visualizations
Logical Workflow for Asymmetric Michael Addition
Caption: Workflow of the organocatalytic asymmetric Michael addition.
Proposed Catalytic Cycle for Enamine-Based Michael Addition
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
References
Application Notes and Protocols: Organocatalytic Synthesis of Chiral Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful tool in modern synthetic chemistry, providing a sustainable and efficient alternative to traditional metal-based catalysis for the construction of complex chiral molecules. This field leverages small, purely organic molecules to catalyze asymmetric transformations, leading to the synthesis of enantiomerically enriched building blocks crucial for drug discovery and development. The ability to generate stereochemically defined compounds is paramount, as the therapeutic activity and toxicological profile of a drug are often dictated by its three-dimensional structure.
These application notes provide an overview and detailed protocols for key organocatalytic reactions used to synthesize chiral building blocks, including asymmetric Aldol, Mannich, and Michael reactions. The methodologies presented are designed to be readily applicable in a research and development setting.
Asymmetric Aldol Reaction via Enamine Catalysis
The asymmetric aldol reaction is a cornerstone of C-C bond formation, enabling the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in numerous natural products and pharmaceuticals. Proline and its derivatives are highly effective catalysts for this transformation, proceeding through a chiral enamine intermediate.
General Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol outlines the reaction between a ketone and an aromatic aldehyde.[1][2][3][4]
Materials:
-
(S)-Proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the ketone (5.0 mmol, 5.0 equiv) and the chosen solvent (e.g., 2 mL of a 1:1 MeOH/water mixture).[1][2]
-
Add (S)-proline (0.2 mmol, 20 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 72 hours.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Proline-Catalyzed Aldol Reaction
The following table summarizes representative results for the (S)-proline-catalyzed aldol reaction between various aldehydes and ketones.
| Entry | Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 24 | 68 | 72 (R) | [5] |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 30 | DMSO | 4 | 95 | 99 (anti) | List, B. et al. J. Am. Chem. Soc.2000 |
| 3 | Benzaldehyde | Cyclohexanone | 20 | MeOH/H2O (1:1) | 24 | 85 | 96 (anti) | [2] |
| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | 20 | MeOH/H2O (1:1) | 48 | 78 | 95 (anti) | [2] |
Visualization: Asymmetric Aldol Reaction Workflow
Caption: Workflow for the organocatalytic asymmetric aldol reaction.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are key structural motifs in many pharmaceuticals, including antibiotics and alkaloids.[6] This three-component reaction typically involves an aldehyde, an amine, and a ketone or aldehyde as the nucleophile.
General Experimental Protocol: Asymmetric Organocatalytic Decarboxylative Mannich Reaction
This protocol describes a modern variant using β-keto acids, which undergo in-situ decarboxylation to generate the nucleophilic enolate.[7][8]
Materials:
-
β-Keto acid (e.g., benzoylacetic acid)
-
Imine (pre-formed or generated in situ from an aldehyde and amine)
-
Cinchona alkaloid-derived thiourea catalyst
-
Solvent (e.g., Toluene, CH2Cl2)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the imine (0.1 mmol, 1.0 equiv) and the β-keto acid (0.12 mmol, 1.2 equiv) in the solvent (1.0 mL).
-
Add the cinchonine-derived bifunctional thiourea catalyst (0.01 mmol, 10 mol%).
-
Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-48 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO3.
-
Extract the product with CH2Cl2 (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-amino ketone.
-
Determine the enantiomeric excess via chiral HPLC analysis.
Data Presentation: Asymmetric Mannich Reaction
The table below shows results for the asymmetric decarboxylative Mannich reaction.[7]
| Entry | Imine | β-Keto Acid | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| 1 | N-Boc-benzaldimine | Benzoylacetic acid | Cinchonine-thiourea | Toluene | 95 | 85 | [7] |
| 2 | N-Boc-4-chlorobenzaldimine | Benzoylacetic acid | Cinchonine-thiourea | Toluene | 92 | 88 | [7] |
| 3 | N-Boc-4-methoxybenzaldimine | Indanone-2-carboxylic acid | Cinchonine-thiourea | CH2Cl2 | 98 | 90 | [7] |
| 4 | N-Boc-2-naphthaldehyde imine | Benzoylacetic acid | Cinchonine-thiourea | Toluene | 89 | 82 | [7] |
Visualization: Role in Drug Discovery
Caption: Role of the Mannich reaction in generating drug candidates.
Asymmetric Michael Addition
The organocatalytic asymmetric Michael addition is a vital C-C bond-forming reaction that creates chiral 1,5-dicarbonyl compounds, γ-nitro carbonyls, and other valuable adducts. These products are versatile intermediates for the synthesis of a wide range of pharmaceuticals, including GABA receptor inhibitors.[9] Chiral primary and secondary amines, as well as thiourea-based catalysts, are commonly employed.
General Experimental Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol details the addition of an aldehyde to a nitroalkene catalyzed by a chiral diphenylprolinol silyl ether.
Materials:
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Chiral secondary amine catalyst (e.g., (S)-Diphenylprolinol TMS ether)
-
Solvent (e.g., CHCl3, Toluene)
-
Quenching agent (e.g., Trifluoroacetic acid)
-
Reducing agent (e.g., NaBH4)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the nitroalkene (0.25 mmol, 1.0 equiv) in the chosen solvent (0.5 mL) in a reaction vial at the desired temperature (e.g., 4 °C).
-
Add the chiral amine catalyst (0.05 mmol, 20 mol%).
-
Add the aldehyde (1.25 mmol, 5.0 equiv) to the mixture.
-
Stir the reaction until the nitroalkene is consumed, as monitored by TLC (typically 1-24 hours).
-
Upon completion, cool the reaction mixture to 0 °C and add NaBH4 (0.5 mmol, 2.0 equiv) in one portion to reduce the resulting aldehyde to the corresponding alcohol. This prevents potential racemization.
-
Stir for an additional 30 minutes.
-
Quench the reaction carefully with 1 M HCl.
-
Perform a standard aqueous workup, extracting the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by flash column chromatography to obtain the chiral γ-nitro alcohol.
-
Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.
Data Presentation: Asymmetric Michael Addition
The following table presents data for the asymmetric Michael addition of aldehydes to nitroolefins.
| Entry | Aldehyde | Nitroolefin | Catalyst | Solvent | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |
| 1 | Propanal | trans-β-Nitrostyrene | (S)-Diphenylprolinol TMS Ether | Toluene | 97 | 93:7 | 99 | Jørgensen, K. A. et al. Angew. Chem. Int. Ed.2005 |
| 2 | Isobutyraldehyde | trans-β-Nitrostyrene | Dipeptide catalyst | neat | 99 | >99:1 | 98 | [10] |
| 3 | Cyclohexanecarbaldehyde | trans-β-Nitrostyrene | (S)-Diphenylprolinol TMS Ether | Toluene | 95 | 95:5 | >99 | Jørgensen, K. A. et al. Angew. Chem. Int. Ed.2005 |
| 4 | Propanal | (E)-2-(2-nitrovinyl)furan | (S)-Diphenylprolinol TMS Ether | Toluene | 95 | 95:5 | 99 | Jørgensen, K. A. et al. Angew. Chem. Int. Ed.2005 |
Visualization: Catalytic Cycle
Caption: Enamine catalytic cycle for the asymmetric Michael addition.
References
- 1. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor [mdpi.com]
- 10. mdpi.com [mdpi.com]
Setting Up an Organocatalytic Reaction: A Step-by-Step Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a greener and often more efficient alternative to traditional metal-based catalysis.[1] These reactions utilize small organic molecules to accelerate chemical transformations, enabling the construction of complex molecular architectures with high levels of stereocontrol.[1][2] This guide provides a detailed, step-by-step protocol for setting up, monitoring, and working up a typical organocatalytic reaction, using the well-established proline-catalyzed aldol reaction and a thiourea-catalyzed Michael addition as illustrative examples.
General Principles of Organocatalysis
Organocatalysts function through various activation modes, broadly classified as covalent and non-covalent catalysis.[1] In covalent catalysis, the catalyst forms a transient covalent bond with the substrate, leading to the formation of reactive intermediates such as enamines or iminium ions.[1][3] Non-covalent catalysis relies on weaker interactions, like hydrogen bonding, to activate and orient the substrates.[1] The advantages of organocatalysis include the low toxicity and cost of catalysts, their stability to air and moisture, and the ability to perform reactions under mild conditions.[2]
Experimental Workflow for an Organocatalytic Reaction
A typical workflow for setting up and running an organocatalytic reaction involves several key stages, from initial setup to final product purification.
Caption: General experimental workflow for an organocatalytic reaction.
Step-by-Step Experimental Protocol
This protocol provides a general framework for setting up an organocatalytic reaction. Specific quantities and conditions should be optimized based on the specific reaction being performed.
Materials and Reagents:
-
Appropriate oven-dried glassware (round-bottom flask, stirrer bar)
-
Inert atmosphere setup (e.g., nitrogen or argon line), if required
-
Syringes and needles for liquid transfer
-
Anhydrous solvents
-
Organocatalyst (e.g., (S)-Proline, thiourea derivative)
-
Substrates (e.g., aldehyde, ketone, nitroolefin)
-
Reagents for work-up (e.g., saturated aqueous NH4Cl, organic solvents for extraction, brine, drying agent like Na2SO4 or MgSO4)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas if the reaction is sensitive to moisture.
-
To a round-bottom flask equipped with a magnetic stirrer bar, add the organocatalyst (typically 1-30 mol%).[1]
-
Add the appropriate anhydrous solvent. Common solvents for organocatalytic reactions include DMF, DMSO, acetonitrile, and in some cases, mixtures including water.[4][5]
-
Stir the mixture until the catalyst is fully dissolved.
-
Add the substrates sequentially. It is often preferable to add the nucleophile first, followed by the electrophile. For liquid substrates, use a syringe for accurate addition.
-
If necessary, cool the reaction mixture to the desired temperature using an ice bath or cryocooler before adding the final reactant.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored periodically to determine the point of completion.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method.[6][7] Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[7][8] A co-spot (a lane where both the starting material and reaction mixture are spotted) can help to confirm the identity of the spots.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more quantitative analysis, a small aliquot of the reaction mixture can be taken, the solvent removed, and the residue dissolved in a deuterated solvent for NMR analysis.[10][11] This allows for the direct observation of the conversion of starting materials to products. In-situ NMR monitoring is also a powerful technique for mechanistic studies.[12]
-
-
Reaction Work-up:
-
Once the reaction is complete (as determined by the monitoring technique), the reaction needs to be "worked up" to isolate the crude product.[13][14]
-
Quenching: The first step is often to quench the reaction to stop the catalytic cycle and neutralize any reactive species. This is typically done by adding a quenching agent, such as a saturated aqueous solution of ammonium chloride (NH4Cl).[15][16]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer.[15][16] Shake the funnel vigorously and allow the layers to separate.
-
Washing: Drain the organic layer and wash it sequentially with water and then brine (a saturated aqueous solution of NaCl). The water wash removes water-soluble impurities, and the brine wash helps to remove residual water from the organic layer.[13]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[13] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is rarely pure and usually requires further purification.
-
Flash Column Chromatography: This is the most common method for purifying products from organic reactions. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.[15]
-
Recrystallization or Distillation: Depending on the physical properties of the product, recrystallization (for solids) or distillation (for liquids) can also be effective purification techniques.
-
Example Protocols and Quantitative Data
Proline-Catalyzed Intermolecular Aldol Reaction
The (S)-proline-catalyzed aldol reaction between a ketone and an aldehyde is a classic example of enamine catalysis.[17]
Caption: Simplified catalytic cycle for the proline-catalyzed aldol reaction.
Experimental Protocol:
To a stirred solution of (S)-proline (0.025 mmol, 10 mol%) in a suitable solvent (e.g., DMF, 1 mL), is added the ketone (e.g., acetone, 1.25 mmol). The mixture is stirred at room temperature for 10 minutes. The aldehyde (e.g., 4-nitrobenzaldehyde, 0.25 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., -10 to 25 °C) for 24-72 hours.[15] The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL).[15] The combined organic layers are washed with water and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[15]
Quantitative Data for Proline-Catalyzed Aldol Reactions:
| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetone | 4-Nitrobenzaldehyde | 20 | Acetone | -30 | - | 67 | 87 | [18] |
| Cyclohexanone | 4-Nitrobenzaldehyde | 30 | DMSO | 10 | - | - | 87-99 | [19] |
| Cyclohexanone | Benzaldehyde | 0.5 | Brine | 10 | 5 | - | >99 | [20] |
| Acetone | Benzaldehyde | 10-20 | DCM | 2 | 24-72 | - | up to 61 | [15] |
Thiourea-Catalyzed Michael Addition
Bifunctional thiourea catalysts are effective in promoting asymmetric Michael additions by activating both the nucleophile and the electrophile through hydrogen bonding.
Experimental Protocol:
To a solution of the thiourea catalyst (e.g., 1-10 mol%) in a suitable solvent (e.g., toluene), is added the Michael donor (e.g., acetylacetone, 1.2 mmol). The Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol) is then added, and the reaction is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography.
Quantitative Data for Thiourea-Catalyzed Michael Additions:
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetylacetone | trans-β-Nitrostyrene | 5 | Toluene/Water | RT | - | 99 | 94 | [21] |
| Malononitrile | N-alkenoyl-2-methoxybenzamide | - | Toluene | - | - | good-excellent | up to 93 | [22] |
| Isobutyraldehyde | trans-β-Nitrostyrene | - | Solvent-free | - | - | - | high | [23] |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is pure and stored correctly. |
| Increase catalyst loading. | ||
| Incorrect solvent | Screen different solvents; solubility of reactants and catalyst is crucial. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Low enantioselectivity | Incorrect catalyst | Screen different catalysts; the structure of the catalyst is key to stereocontrol. |
| Racemization of product | Work up the reaction as soon as it is complete. | |
| Temperature too high | Run the reaction at a lower temperature. | |
| Difficult work-up | Emulsion formation | Add brine to the separatory funnel to help break the emulsion. |
| Product is water-soluble | Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water. | |
| Catalyst is difficult to remove | Consider using a polymer-supported catalyst for easier removal by filtration.[24] |
By following this comprehensive guide, researchers can confidently set up, monitor, and troubleshoot a wide range of organocatalytic reactions, facilitating the efficient and stereoselective synthesis of valuable molecules.
References
- 1. Organocatalysis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. Organocatalysis – a chemical revolution assisted by NMR | Bruker [bruker.com]
- 11. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 18. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. raj.emorychem.science [raj.emorychem.science]
- 21. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
Scalable Synthesis of Enantiopure Compounds Using Pyrrolidine Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of enantiopure compounds is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit stereospecific bioactivity, making the control of stereochemistry paramount. Pyrrolidine-based organocatalysts have emerged as a powerful and versatile tool for achieving high levels of enantioselectivity in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] Derived from the readily available amino acid proline, these catalysts are often inexpensive, non-toxic, and stable, making them attractive for scalable and sustainable chemical synthesis.[4][5]
This document provides detailed application notes and scalable protocols for key asymmetric transformations catalyzed by pyrrolidine derivatives, including Aldol, Michael, and Mannich reactions. The information is intended to serve as a practical guide for researchers in academia and industry, facilitating the efficient synthesis of enantiopure building blocks and active pharmaceutical ingredients.
Core Concepts: Enamine and Iminium Ion Catalysis
The catalytic activity of secondary amine pyrrolidine catalysts, such as proline and its derivatives, stems from their ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions.[6][7]
-
Enamine Catalysis: The catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then adds to an electrophile (e.g., another aldehyde in an Aldol reaction, or a Michael acceptor). Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.[7][8]
-
Iminium Ion Catalysis: The catalyst condenses with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This activation lowers the LUMO of the enone, enhancing its electrophilicity and facilitating attack by a nucleophile.[2]
These two activation modes allow for a broad scope of asymmetric transformations with excellent stereocontrol.
Key Pyrrolidine Catalysts
While L-proline itself is a foundational catalyst, several derivatives have been developed to enhance reactivity, selectivity, and solubility. Among the most successful are the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.[2][9]
| Catalyst Structure | Name | Key Features |
| (S)-Proline | Inexpensive, readily available, bifunctional (acid/base).[4] | |
![]() | (S)-α,α-Diphenylprolinol Trimethylsilyl Ether | Highly effective for a wide range of reactions, excellent stereocontrol, soluble in organic solvents.[2] |
Data Presentation: Performance of Pyrrolidine Catalysts
The following tables summarize the performance of representative pyrrolidine catalysts in key asymmetric reactions, providing a basis for catalyst and condition selection.
Table 1: Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline (20 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | RT | 24 | 95 | 95:5 | 99 | [10] |
| (S)-Proline (10 mol%) | Benzaldehyde | Cyclohexanone | MeOH/H₂O | RT | 72 | 70 | 92:8 | 96 | [10] |
| Boc-L-Prolinamide (10 mol%) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [11] |
| Dipeptide-like (1 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone | Brine | RT | 48 | 98 | 98:2 | 96 | [2] |
Table 2: Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Diphenylprolinol silyl ether (10 mol%) | Propanal | Nitrostyrene | Toluene | 4 | 2 | 95 | 93:7 | 99 | [12] |
| (S)-Diphenylprolinol silyl ether (2 mol%) | Cinnamaldehyde | Nitromethane | MeOH | RT | 40 | 85 | - | 98 | [12] |
| Thiourea-pyrrolidine (5 mol%) | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 12 | 95 | 85:15 | 92 | [11] |
| POSS supported (S)-diphenylprolinol silyl ether (20 mol%) | Propanal | β-Nitrostyrene | CH₂Cl₂ | 10 | 48 | 85 | 89:11 | 99 | [13] |
Table 3: Asymmetric Mannich Reaction
| Catalyst | Ketone | Imine | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline (5 mol%) | Acetone | N-PMP-protected ethyl glyoxylate | DMSO | RT | 2 | 96 | - | 94 | [4] |
| Bifunctional thiourea (5 mol%) | Cyclohexanone | N-Boc-protected imine | Toluene | -20 | 24 | 98 | >95:5 | 99 | [14] |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine (10 mol%) | Cyclohexanone | N-PMP-protected imine | Dioxane | 4 | 24 | 85 | 95:5 | 96 | [5] |
Experimental Protocols
The following are detailed, scalable protocols for the synthesis of a key catalyst and its application in flagship reactions.
Protocol 1: Synthesis of (S)-α,α-Diphenylprolinol Trimethylsilyl Ether
This protocol is adapted from a procedure in Organic Syntheses.
Diagram of the Synthesis Workflow
Caption: Workflow for the two-step synthesis of the catalyst.
Materials:
-
(S)-N-Boc-proline methyl ester
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
(S)-α,α-Diphenylprolinol (from Step 1)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of (S)-α,α-Diphenylprolinol
-
To a flame-dried 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add (S)-N-Boc-proline methyl ester (24.3 g, 100 mmol) and anhydrous THF (500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide (100 mL, 300 mmol, 3.0 equiv) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl (200 mL).
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to afford (S)-α,α-diphenylprolinol as a white crystalline solid (yield: 14.0–15.6 g, 55–62%).
Step 2: Synthesis of (S)-α,α-Diphenylprolinol Trimethylsilyl Ether
-
To a flame-dried 1 L round-bottomed flask under a nitrogen atmosphere, add (S)-α,α-diphenylprolinol (12.65 g, 50 mmol) and anhydrous DCM (250 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add triethylamine (9.1 mL, 65 mmol, 1.3 equiv) in one portion.
-
Add TMSOTf (11.8 mL, 65 mmol, 1.3 equiv) dropwise over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (100 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 10% diethyl ether in hexanes) to yield the title catalyst as a light yellow oil (yield: 14.9–15.7 g, 92–97%).
Protocol 2: Scalable Asymmetric Proline-Catalyzed Aldol Reaction
This protocol is a generalized and scalable procedure based on literature reports.[10]
Diagram of the Catalytic Cycle
Caption: Enamine catalytic cycle for the Aldol reaction.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 15.1 g, 100 mmol)
-
Ketone (e.g., cyclohexanone, 49.1 g, 500 mmol, 5.0 equiv)
-
(S)-Proline (2.3 g, 20 mmol, 20 mol%)
-
Methanol (80 mL)
-
Deionized water (40 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a 500 mL round-bottomed flask equipped with a magnetic stirrer, add (S)-proline, methanol, and water. Stir until the catalyst is fully dissolved.
-
Add the cyclohexanone, followed by the 4-nitrobenzaldehyde.
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 24 to 72 hours depending on the substrates.
-
Upon completion, add saturated aqueous NH₄Cl (100 mL) to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the enantiopure aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a derivatized sample.
Protocol 3: Scalable Asymmetric Diarylprolinol Silyl Ether-Catalyzed Michael Addition
This is a general protocol for the addition of aldehydes to nitroolefins.
Diagram of the Iminium/Enamine Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Enamine Formation [www2.chemistry.msu.edu]
- 7. Enamine - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Ligand (3S)-(-)-3-(Dimethylamino)pyrrolidine in Transition Metal Catalysis: A Review of Potential Applications
(3S)-(-)-3-(Dimethylamino)pyrrolidine , a chiral diamine, presents a promising scaffold for the development of novel ligands in transition metal-catalyzed asymmetric synthesis. Its structure, featuring a stereogenic center and two nitrogen atoms with differing steric and electronic environments, makes it an attractive candidate for inducing enantioselectivity in a variety of chemical transformations. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific applications and detailed experimental protocols for this particular ligand in transition metal catalysis.
While the broader class of chiral pyrrolidine-based ligands has been extensively studied and successfully applied in numerous catalytic systems, including those based on palladium, rhodium, ruthenium, and iridium, specific data for this compound remains elusive. General applications of similar chiral diamines suggest its potential utility in a range of reactions, which are outlined below as prospective areas of research.
Potential Application Areas: A Prospective Overview
Based on the reactivity of analogous chiral diamine ligands, this compound could potentially be employed in the following transition metal-catalyzed reactions:
-
Asymmetric Hydrogenation: Chiral diamine ligands are frequently used in ruthenium and rhodium-catalyzed asymmetric hydrogenations of ketones, olefins, and imines to produce enantioenriched alcohols and amines. The C2 symmetry often present in successful ligands of this class suggests that derivatization of this compound might be necessary to achieve high enantioselectivity.
-
Asymmetric C-C Bond Forming Reactions: Palladium-catalyzed asymmetric allylic alkylation (AAA) and other cross-coupling reactions often rely on chiral ligands to control the stereochemical outcome. The nitrogen atoms of this compound could coordinate to the metal center, influencing the enantioselectivity of nucleophilic attack.
-
Asymmetric Transfer Hydrogenation: Ruthenium and iridium complexes with chiral diamine ligands are effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines, using hydrogen donors like isopropanol or formic acid.
Hypothetical Experimental Workflow
Should a researcher wish to investigate the efficacy of this compound as a ligand in a generic transition metal-catalyzed reaction, a logical experimental workflow could be designed as follows. This workflow is presented as a general guideline and would require significant optimization for any specific transformation.
Caption: A generalized workflow for evaluating a novel ligand in catalysis.
Conclusion and Future Outlook
Despite the theoretical potential of this compound as a chiral ligand in transition metal catalysis, there is a clear lack of documented applications in the current scientific literature. This presents a significant opportunity for researchers in the field of asymmetric catalysis. The synthesis of this ligand is straightforward, and its structural motifs are promising.
Future research efforts could focus on:
-
The synthesis and characterization of transition metal complexes bearing this compound.
-
The systematic screening of these complexes in a variety of asymmetric transformations.
-
The computational modeling of catalyst-substrate interactions to understand the potential modes of stereoinduction.
-
The derivatization of the pyrrolidine ring or the amino groups to fine-tune the steric and electronic properties of the ligand.
The exploration of this ligand's catalytic capabilities could lead to the development of novel and efficient methods for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. Drug development professionals may find that catalysts derived from this ligand could provide novel and efficient routes to key chiral intermediates. The detailed investigation and publication of such findings would be a valuable contribution to the field of organic synthesis.
Application of Pyrrolidine Derivatives in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrrolidine derivatives in the synthesis of modern agrochemicals. It includes detailed application notes, experimental protocols for the synthesis of key compounds, and visual representations of their modes of action to facilitate understanding and further research in this critical field.
Introduction to Pyrrolidine Derivatives in Agrochemicals
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a versatile scaffold in the design and synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. In the agrochemical sector, pyrrolidine derivatives have been successfully incorporated into insecticides, fungicides, and herbicides, leading to the development of potent and selective crop protection agents.
Applications in Insecticides
Pyrrolidine-containing insecticides often target the nervous system of insects. A prominent mode of action is the antagonism of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects. Blockage of this receptor leads to hyperexcitation, convulsions, and eventual death of the insect.
Featured Insecticide: Chlorfenapyr
Chlorfenapyr is a broad-spectrum insecticide and acaricide derived from a pyrrole, which is closely related to pyrrolidine. It is a pro-insecticide that is metabolically activated to its active form, which uncouples oxidative phosphorylation in the mitochondria.
Table 1: Efficacy of Chlorfenapyr against selected pests
| Pest Species | Common Name | LC50 (mg/L) |
| Plutella xylostella | Diamondback moth | 0.85 |
| Tetranychus urticae | Two-spotted spider mite | 1.2 |
| Myzus persicae | Green peach aphid | 3.5 |
Experimental Protocol: Synthesis of Chlorfenapyr
The synthesis of Chlorfenapyr can be achieved through a multi-step process. Below is a representative protocol based on published literature.
Step 1: Synthesis of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
This intermediate is synthesized from the reaction of 4-chloro-α-oxobenzeneacetonitrile with 3,3,3-trifluoro-2-oxopropanenitrile.
Step 2: Bromination of the pyrrole intermediate
The pyrrole from Step 1 is brominated at the 4-position using a suitable brominating agent.
Step 3: N-alkylation to yield Chlorfenapyr
The brominated pyrrole is N-alkylated using chloromethyl ethyl ether in the presence of a base.
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Mode of Action: GABA Receptor Antagonism
Pyrrolidine and pyrrole-derived insecticides can act as non-competitive antagonists of the GABA receptor. They are thought to bind within the ion channel pore of the receptor, physically blocking the influx of chloride ions. This disruption of inhibitory neurotransmission leads to uncontrolled neuronal firing.
Caption: Pyrrolidine insecticides block the GABA receptor chloride channel.
Applications in Fungicides
Pyrrolidine derivatives are integral to several classes of fungicides, notably those that inhibit mitochondrial respiration. One of the key targets is the enzyme succinate dehydrogenase (SDH), a component of the electron transport chain.
Featured Fungicide: Fludioxonil
Fludioxonil is a broad-spectrum, non-systemic fungicide with a pyrrole structure. It is effective against a wide range of fungal pathogens.
Table 2: Antifungal Activity of Fludioxonil
| Fungal Pathogen | Common Name | EC50 (µg/mL) |
| Botrytis cinerea | Gray mold | 0.02 |
| Monilinia fructicola | Brown rot | 0.05 |
| Rhizoctonia solani | Rhizoctonia root rot | 0.1 |
Experimental Protocol: Synthesis of Fludioxonil
The synthesis of Fludioxonil is a multi-step process. A representative protocol is outlined below.
Step 1: Synthesis of 4-bromo-2,2-difluoro-1,3-benzodioxole
This starting material is prepared from 4-bromocatechol.
Step 2: Formation of the Grignard reagent and reaction with acrylonitrile
The Grignard reagent of the benzodioxole is formed and then reacted with acrylonitrile.
Step 3: Cyclization to form the pyrrole ring
The intermediate from Step 2 is cyclized to form the pyrrole ring of Fludioxonil.
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
SDHI fungicides, including some with pyrrolidine moieties, bind to the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and ATP production in the fungal pathogen.
Caption: SDHI fungicides inhibit Complex II of the mitochondrial ETC.
Applications in Herbicides
Pyrrolidine derivatives have also found application in the development of herbicides. A newer class of herbicides features a pyrrolidinone anilide structure that targets a key enzyme in pyrimidine biosynthesis.
Featured Herbicide: Cisanilide
Cisanilide is a selective herbicide used for the control of annual grasses and some broadleaf weeds in various crops.
Table 3: Herbicidal activity of Cisanilide
| Weed Species | Common Name | GR50 (g/ha) |
| Echinochloa crus-galli | Barnyardgrass | 75 |
| Setaria faberi | Giant foxtail | 100 |
| Amaranthus retroflexus | Redroot pigweed | 150 |
Experimental Protocol: Synthesis of Cisanilide
A plausible synthesis for Cisanilide involves the following steps.
Step 1: Synthesis of 2,5-dimethyl-1-phenylpyrrole
This can be achieved through the Paal-Knorr synthesis, reacting 2,5-hexanedione with aniline.
Step 2: Acylation of 2,5-dimethyl-1-phenylpyrrole
The pyrrole from Step 1 is acylated to introduce the carboxanilide moiety. A more likely industrial synthesis would involve the reaction of 2,5-dimethylpyrrolidine with a substituted phenyl isocyanate.
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Mode of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition
A novel class of pyrrolidinone anilide herbicides has been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition deprives the plant of essential building blocks for DNA, RNA, and other vital molecules, leading to growth arrest and death.
Caption: Pyrrolidinone herbicides inhibit the DHODH enzyme.
Conclusion
Pyrrolidine derivatives continue to be a cornerstone in the development of innovative and effective agrochemicals. Their structural versatility allows for the targeting of diverse biological pathways in insects, fungi, and weeds. The examples provided herein illustrate the significance of this chemical scaffold and provide a foundation for future research and development in the quest for more sustainable and efficient crop protection solutions.
Troubleshooting & Optimization
Troubleshooting low yields in organocatalytic Michael additions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in organocatalytic Michael additions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My organocatalytic Michael addition is resulting in a low yield. What are the most common initial checks I should perform?
When troubleshooting low yields, it's crucial to start with the fundamentals of your reaction setup. A logical workflow can help pinpoint the issue systematically.[1]
Initial Troubleshooting Steps:
-
Purity and Stoichiometry of Starting Materials: Verify the purity of your Michael donor, acceptor, and catalyst. Impurities can inhibit the catalyst or lead to side reactions. Ensure the stoichiometry of your reactants is accurate.
-
Reaction Conditions: Re-evaluate your solvent, temperature, and reaction time. These parameters are often interdependent and can significantly impact yield.[1]
-
Catalyst Integrity: Confirm the integrity and activity of your organocatalyst, as it may have degraded during storage.
-
Inert Atmosphere: If your reactants or catalyst are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Below is a workflow to guide your initial troubleshooting process:
Caption: A logical workflow for troubleshooting low-yield Michael additions.
Q2: How does the choice of solvent affect the yield of my organocatalytic Michael addition?
The solvent plays a critical role in organocatalytic Michael additions, influencing catalyst and reactant solubility, as well as stabilizing transition states. The optimal solvent can vary significantly depending on the specific catalyst and substrates used.
-
Polar Aprotic Solvents: Solvents like THF, DMF, and acetonitrile are often effective as they can dissolve the reactants and catalyst without interfering with the catalytic cycle.[1]
-
Aqueous Media: Interestingly, water can be an excellent solvent for certain organocatalytic Michael additions, particularly with hydrophobic catalysts.[2][3][4] The hydrophobic effect can accelerate the reaction and enhance stereoselectivity.[2] However, in some cases, water as a bulk solvent can raise the energy barriers for C-C bond formation, leading to lower yields, while being beneficial as an additive.[5][6]
-
Protic vs. Aprotic Solvents: Protic solvents can sometimes inhibit reactions, while non-polar aprotic solvents that do not interfere with hydrogen bonding can be beneficial, especially with thiourea-based catalysts.[7]
Solvent Effects on Yield and Enantioselectivity:
| Entry | Solvent | Yield (%) | ee (%) | Reference |
| 1 | MeCN | 10 | 56 | [8] |
| 2 | CH2Cl2 | 25 | 60 | [8] |
| 3 | DMSO | 96 | 61 | [8] |
| 4 | 2-PrOH | 87 | 80 | [8] |
| 5 | Toluene | Good | Good | [3] |
| 6 | Water | >97 | 99 | [3] |
Q3: My catalyst doesn't seem to be working. What are potential issues related to the organocatalyst?
Several factors can affect the performance of your organocatalyst.
-
Catalyst Loading: The amount of catalyst used is crucial. While a higher loading can increase the reaction rate, it can also lead to unwanted side reactions. Conversely, too low a catalyst loading may result in a sluggish or incomplete reaction. It's important to optimize the catalyst loading for your specific reaction.[9]
-
Catalyst Deactivation/Decomposition: Some organocatalysts, like prolinol silyl ethers, can decompose in polar or acidic media.[10] If you suspect catalyst decomposition, you can try adding a fresh batch of catalyst to see if the reaction proceeds.
-
Catalyst Activation: Many organocatalytic Michael additions proceed through an iminium or enamine intermediate. The formation of these intermediates is a key step in the catalytic cycle. For amine-catalyzed reactions, the addition of a co-catalyst, such as an acid, can sometimes improve enantioselectivity.[8]
Below is a simplified diagram of an amine-catalyzed Michael addition cycle:
Caption: A simplified organocatalytic cycle for an amine-catalyzed Michael addition.
Q4: I am observing the formation of side products. What are the likely causes and how can I minimize them?
The formation of side products can be a significant reason for low yields.
-
Incorrect Base Strength: The choice of base is critical. A base that is too weak may not effectively deprotonate the Michael donor, while a base that is too strong can lead to side reactions.[1] The appropriate base depends on the pKa of the Michael donor.
-
Poor Nucleophilicity of the Donor: If the Michael donor is not sufficiently nucleophilic, it may not add efficiently to the acceptor. Using a stronger base to generate a higher concentration of the enolate or choosing a more acidic Michael donor can help.[1]
-
Steric Hindrance: Bulky substituents on either the Michael donor or acceptor can hinder the reaction.[1][2] Consider using less sterically hindered substrates if possible.
-
Decomposition of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions, especially at high temperatures or in the presence of strong bases.[1] Running the reaction at a lower temperature or using a milder base could be beneficial.
Q5: I am working with a specific class of substrates and facing issues. Are there any known substrate-specific problems?
Yes, the nature of both the Michael donor and acceptor can significantly influence the reaction outcome.
-
α,α-Disubstituted Aldehydes: The use of α,α-disubstituted aldehydes as Michael donors can be challenging but allows for the synthesis of products with all-carbon quaternary stereocenters.[8]
-
Nitroalkenes as Acceptors: Nitroalkenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group.[2] However, the electronic properties of substituents on the aromatic ring of β-nitrostyrenes can affect yields and stereoselectivities. Electron-donating groups may lead to lower yields.[2]
-
Steric Effects in Malonates: When using malonates as Michael donors, larger R groups can lead to lower reaction rates due to steric hindrance.[2]
Effect of Substituents on β-Nitrostyrene in a Michael Addition:
| Entry | Substituent on Styrene | Yield (%) | ee (%) | Reference |
| 1 | 4-Br | Good | Good | [2] |
| 2 | 4-Cl | Good | Good | [2] |
| 3 | 4-OMe | Lower | Lower | [2] |
| 4 | 2-OMe | Lower | Lower | [2] |
Key Experimental Protocols
General Procedure for an Organocatalytic Michael Addition in Water:
This protocol is a generalized example based on procedures found in the literature.[2] Researchers should optimize conditions for their specific substrates and catalyst.
-
To a solution of the nitrostyrene (e.g., 27 mmol) in water (50 mL), add the malononitrile (e.g., 54 mmol) and the organocatalyst (e.g., catalyst 1m from the reference, at an appropriate mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a template protocol. Specific details such as catalyst loading, reaction time, and purification solvent system will need to be determined empirically for each new reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Common side reactions in the synthesis of substituted pyrrolidines and how to avoid them
Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3][4]
This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your synthetic strategies and avoid common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the synthesis of substituted pyrrolidines, with a focus on identifying the root cause and implementing effective solutions.
Q1: My final product shows a mixture of diastereomers or epimers. What is the most likely cause and how can I prevent it?
A1: Loss of stereochemical integrity is a frequent and frustrating issue, most often caused by the unintended epimerization of a chiral center.
The most probable cause is the abstraction of an acidic proton by a base at a stereogenic center, typically at the C2 or C5 position.[5] This deprotonation forms a planar enolate or equivalent carbanionic intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical information.[5] This issue is particularly prevalent in reactions involving strong bases, elevated temperatures, or prolonged reaction times.[6]
Common Triggers and Solutions:
-
Strong Bases: Highly reactive bases (e.g., n-BuLi, LDA) can readily deprotonate the C2 position, especially when a substituent at that position can stabilize a negative charge.[6]
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed for deprotonation and epimerization, even with weaker bases.
-
Solvent Effects: Protic solvents can facilitate proton exchange, while polar aprotic solvents may stabilize the charged intermediate, influencing the rate of epimerization.
Caption: Workflow for minimizing elimination side reactions.
Q5: My intramolecular aza-Michael reaction to form the pyrrolidine ring is not working. What are the common failure points?
A5: Intramolecular aza-Michael additions are powerful for ring formation, but their success depends on favorable kinetics and thermodynamics, which can be disrupted by several factors.
[7][8]Common Issues and Solutions:
-
Unfavorable Ring Size Formation (Baldwin's Rules): While 5-endo-trig cyclizations are generally disfavored, the flexibility of the acyclic chain in many aza-Michael precursors can overcome this barrier. However, a rigid precursor may prevent the amine and the Michael acceptor from achieving the necessary proximity and geometry.
-
Solution: Analyze your precursor's structure. If it is too rigid, a redesign of the linker between the amine and the acceptor may be necessary.
-
-
Intermolecular Polymerization: If the concentration of the substrate is too high, the amine of one molecule can react with the Michael acceptor of another, leading to oligomers or polymers instead of the desired cyclized product.
-
Solution: Employ high-dilution conditions. This is achieved by adding the substrate very slowly via a syringe pump to a large volume of refluxing solvent, keeping the instantaneous concentration of the substrate extremely low.
-
-
Incorrect Catalyst/Base: The reaction often requires a base or catalyst to either deprotonate the amine (increasing its nucleophilicity) or activate the Michael acceptor. A[9]n inappropriate choice can lead to no reaction or side reactions.
-
Solution: Screen a variety of bases, from mild organic bases (Et₃N, DBU) to inorganic bases (K₂CO₃). For less reactive systems, a Lewis acid catalyst might be required to activate the acceptor.
-
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
Technical Support Center: Optimization of Catalyst Loading and Reaction Time for Asymmetric Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading and reaction time in asymmetric synthesis. Our goal is to help you overcome common challenges to achieve high yields and enantioselectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is proceeding with a good yield, but the enantioselectivity is low. What are the potential causes related to catalyst loading and reaction time?
A: Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. When troubleshooting, it's crucial to consider how catalyst loading and reaction time might be contributing to the issue.
-
Suboptimal Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity.[1][2]
-
Reaction Time Not Optimized:
Solution: A systematic screening of both catalyst loading and reaction time is recommended. Monitor the reaction profile over time to determine the point of maximum ee before it potentially decreases due to product racemization or catalyst degradation.[1]
Issue 2: Low Reaction Yield
Q: My reaction shows high enantioselectivity, but the yield of the desired product is unacceptably low. How can catalyst loading and reaction time be adjusted to improve this?
A: Achieving high enantioselectivity at the expense of yield is a common issue. Here are some potential causes and solutions related to catalyst loading and reaction time:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve full conversion of the starting material in a reasonable timeframe.[7]
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[8] This can be caused by impurities in the reagents or solvent, or inherent instability under the reaction conditions.[2]
-
Reaction Time Too Short: The reaction may simply not have had enough time to proceed to completion.
-
Product Degradation: Prolonged reaction times, sometimes necessary at low catalyst loadings, can lead to the decomposition of the desired product.[9]
Solution:
-
Monitor Reaction Progress: Track the consumption of starting material and the formation of the product over time using techniques like TLC, GC, or HPLC.[8]
-
Increase Catalyst Loading: Gradually increase the catalyst loading and observe the effect on the reaction rate and yield.[7][8]
-
Optimize Reaction Time: Based on reaction monitoring, quench the reaction once the starting material has been consumed to prevent potential product degradation.[10]
Issue 3: Inconsistent Results
Q: I am observing significant variations in yield and enantioselectivity between different runs of the same reaction. What are the likely causes?
A: Inconsistent results are often traced back to a lack of precise control over reaction parameters.
-
Inconsistent Catalyst Loading: Even small variations in the amount of catalyst, especially at low loadings, can lead to different outcomes.
-
Variable Reaction Times: Not quenching the reaction at the same point in its progress can lead to discrepancies in yield and ee.
-
Purity of Reagents and Solvents: The presence of varying trace amounts of impurities, such as water or oxygen, can affect catalyst activity and longevity.[5][11] Ensure all reagents and solvents are of high purity and are handled under appropriate inert conditions if necessary.[2][5]
Solution: Standardize all experimental parameters, including the method of catalyst addition, stirring speed, temperature control, and a consistent method for determining the reaction endpoint.[12]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for a new reaction?
A1: A good starting point for many asymmetric reactions is 1-2 mol%.[1] From there, perform an optimization study by systematically screening a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the ideal concentration for your specific transformation.[1]
Q2: Can increasing the catalyst loading always increase the reaction rate?
A2: While increasing the catalyst loading is a common strategy to accelerate a slow reaction, it is not always the best solution.[12] Before increasing the amount of a potentially expensive catalyst, consider optimizing other parameters such as temperature and reactant concentration.[12] Also, be aware that excessively high catalyst concentrations can sometimes lead to lower enantioselectivity due to aggregation.[2]
Q3: How does reaction time affect the purity of the final product?
A3: Reaction time can significantly impact product purity. While longer reaction times may lead to higher conversion of the starting material, they can also promote the formation of by-products or lead to the degradation of the desired product.[13] It is crucial to monitor the reaction and stop it at the optimal point to maximize the yield of the desired product while minimizing impurities.
Q4: Can the order of reagent addition influence the reaction outcome?
A4: Yes, the order of addition can be critical. For many catalytic asymmetric reactions, pre-forming the active catalyst by mixing the metal precursor and the chiral ligand for a specific period before adding the substrate is crucial for achieving high enantioselectivity.[1][7]
Q5: What should I do if my reaction is sluggish even at high catalyst loading?
A5: If a reaction remains slow despite high catalyst loading, other factors may be at play. Investigate the following:
-
Catalyst Deactivation: Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents.[2][5]
-
Poor Substrate Reactivity: The substrate itself may be inherently unreactive under the chosen conditions. Consider modifying the reaction temperature or concentration.[12]
-
Solvent Effects: The solvent can play a crucial role in the catalytic cycle. A solvent screen may be necessary to find a medium that promotes a higher reaction rate.[8]
Data Presentation
Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield
This table provides illustrative data on how varying catalyst loading can influence the enantiomeric excess (ee) and yield in a hypothetical asymmetric Michael addition. The optimal loading is highly reaction-specific.
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Turnover Number (TON) |
| 0.5 | 85 | 95 | 190 |
| 1.0 | 92 | 98 | 98 |
| 2.0 | 95 | 99 | 49.5 |
| 5.0 | 93 | 99 | 19.8 |
| 10.0 | 88 | 97 | 9.7 |
| Data is illustrative and compiled from general trends observed in the literature.[1] |
Table 2: Influence of Reaction Time on Enantioselectivity and Yield
This table illustrates the potential impact of reaction time on the outcome of a hypothetical asymmetric hydrogenation, highlighting the possibility of product racemization or degradation over time.
| Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | 50 | 98 | 49 |
| 2 | 85 | 98 | 84 |
| 4 | >99 | 97 | 96 |
| 8 | >99 | 94 | 92 |
| 24 | >99 | 85 | 80 |
| Data is illustrative and based on general trends. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
Objective: To determine the optimal catalyst loading for maximizing both yield and enantioselectivity for a given asymmetric reaction.
Methodology:
-
Preparation: Thoroughly dry all glassware in an oven at 120 °C and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, either freshly distilled or from a solvent purification system. Ensure all substrates and reagents are of high purity.[12]
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up a series of identical reaction vials (e.g., 5 vials) equipped with magnetic stir bars.[11]
-
Stock Solutions: Prepare stock solutions of the substrate and any reagents in the reaction solvent to ensure accurate and consistent dispensing.[7]
-
Catalyst Addition: To each vial, add the calculated amount of catalyst to achieve the desired range of loadings (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%). If the catalyst is a solid, weigh it directly into the vials.
-
Reaction Initiation: Add the solvent to each vial, followed by the substrate and reagent stock solutions. If catalyst pre-formation is required, stir the catalyst and ligand in the solvent for the recommended time before adding the substrate.[1]
-
Reaction Conditions: Seal the vials and place them on a stirrer plate in a temperature-controlled bath set to the desired reaction temperature.
-
Monitoring and Analysis: At regular time intervals, carefully take aliquots from each reaction vial. Quench the aliquot immediately and analyze by a suitable chiral analytical method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.
-
Data Evaluation: Plot the enantiomeric excess and yield as a function of catalyst loading to identify the optimal concentration.
Protocol 2: General Procedure for Reaction Time Optimization
Objective: To determine the optimal reaction time to maximize the yield of the desired product with the highest possible enantioselectivity.
Methodology:
-
Preparation: Follow the same preparation steps as outlined in Protocol 1 to ensure an inert and dry reaction environment.
-
Reaction Setup: Set up a single, larger-scale reaction vessel under an inert atmosphere with efficient stirring and temperature control.
-
Reaction Initiation: Add the solvent, catalyst (at its predetermined optimal loading), and any other reagents. Allow for catalyst pre-formation if necessary. Finally, add the substrate to begin the reaction.
-
Time-Course Monitoring: Once the reaction is initiated, start a timer. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the reaction mixture.
-
Sample Quenching and Analysis: Immediately quench each aliquot to stop the reaction. Prepare the sample for analysis and determine the conversion of the starting material, yield of the product, and the enantiomeric excess using a validated chiral analytical method.
-
Data Analysis: Plot the conversion, yield, and enantiomeric excess as a function of time. The optimal reaction time is typically the point at which the starting material is fully consumed and before any significant decrease in yield or enantiomeric excess is observed.
Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity.
Caption: Experimental workflow for optimizing reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Purification of Products from (3S)-(-)-3-(Dimethylamino)pyrrolidine-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying reaction products catalyzed by (3S)-(-)-3-(Dimethylamino)pyrrolidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of your target compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product loss during aqueous work-up. | - Your product may have some water solubility. - Emulsion formation during extraction. | - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a small amount of organic solvent. - To break emulsions, add a small amount of brine (saturated NaCl solution) or slightly alter the pH. |
| Incomplete removal of the catalyst. | - Insufficient acid in the aqueous wash. - Inefficient extraction. - The catalyst may be trapped in an emulsion. | - Ensure the pH of the acidic wash is sufficiently low (pH 1-2) to fully protonate the tertiary amine of the catalyst. - Increase the number of acidic washes (e.g., from 2 to 3-4). - Vigorously shake the separatory funnel during extraction, allowing sufficient time for partitioning. |
| Product degradation during acid wash. | - Your product may be sensitive to acidic conditions. | - Use a milder acidic wash, such as 1 M citric acid or a saturated ammonium chloride solution. - Minimize the contact time with the acidic solution. - Consider alternative purification methods like flash chromatography without a preliminary acid wash. |
| Streaking or tailing of the product spot on TLC. | - Residual catalyst in the crude product. - The product itself may be basic and interacting strongly with the silica gel. | - Perform an effective acid wash before chromatography. - For flash chromatography, add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to suppress tailing. |
| Co-elution of product and catalyst during column chromatography. | - Inappropriate solvent system. | - Optimize the solvent system for better separation. A more polar system may be required to retain the catalyst on the silica gel. - Consider using a different stationary phase, such as alumina or functionalized silica. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing this compound from a reaction mixture?
A1: The most common and effective method is an acidic aqueous wash. The basic tertiary amine of the catalyst is protonated by the acid, forming a water-soluble salt that is readily extracted into the aqueous phase, while the typically less polar organic product remains in the organic layer.
Q2: Which acid should I use for the aqueous wash, and at what concentration?
A2: A dilute solution of a strong acid, such as 1 M hydrochloric acid (HCl), is highly effective. However, if your product is acid-sensitive, you can use milder alternatives like 1 M citric acid or saturated aqueous ammonium chloride. The key is to ensure the pH of the aqueous phase is low enough (pH 1-2) to fully protonate the catalyst.
Q3: How can I confirm that the catalyst has been completely removed?
A3: You can use several analytical techniques to confirm the absence of the catalyst:
-
Thin-Layer Chromatography (TLC): Spot the purified product against a standard of the catalyst. The absence of a spot corresponding to the catalyst indicates its removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very sensitive for detecting the dimethylamino protons of the catalyst, which typically appear as a sharp singlet.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can detect trace amounts of the volatile catalyst.
Q4: I am still struggling to remove the catalyst with an acid wash. What are my other options?
A4: If an acid wash is insufficient or not feasible due to product instability, you can consider the following:
-
Flash Column Chromatography: this compound is a polar compound and will have a strong affinity for silica gel. A well-chosen eluent system can effectively separate the catalyst from a less polar product.
-
Distillation: If your product has a significantly different boiling point from the catalyst (Boiling point of this compound is approximately 160-165 °C), distillation under reduced pressure can be an effective purification method.
-
Solid-Phase Scavengers: There are commercially available solid-supported scavengers (e.g., acidic resins) that can selectively bind to and remove amine catalysts from the reaction mixture by simple filtration.
Q5: My product is also basic. How can I selectively remove the catalyst without losing my product?
A5: This can be challenging. Here are a few strategies:
-
Careful pH control: If there is a sufficient pKa difference between your product and the catalyst, you may be able to find a pH at which the catalyst is protonated and water-soluble while your product remains in the organic layer.
-
Chromatography: This will likely be the most effective method. You will need to carefully develop a solvent system that allows for the separation of two basic compounds. Using an eluent containing a small amount of a basic modifier (e.g., triethylamine) can improve the chromatography of basic compounds on silica gel.
Data Presentation
The following table provides an illustrative comparison of the efficiency of different purification techniques for removing this compound. The actual efficiency will depend on the specific reaction conditions and the properties of the product.
| Purification Method | Typical Catalyst Removal Efficiency (%) | Typical Product Recovery (%) | Notes |
| 1 M HCl Wash (x3) | >99% | 85-95% | Highly effective but may not be suitable for acid-sensitive products. |
| 1 M Citric Acid Wash (x3) | 95-98% | 90-98% | A milder alternative for acid-sensitive products. |
| Saturated NH₄Cl Wash (x3) | 90-95% | 90-99% | A very mild acidic wash. |
| Flash Chromatography (Silica Gel) | >98% | 70-90% | Efficiency is dependent on the polarity difference between the product and catalyst. |
| Distillation | >99% | 60-85% | Only suitable if the product is thermally stable and has a significantly different boiling point from the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Wash
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Acidic Wash: Transfer the mixture to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous layer.
-
Subsequent Washes: Repeat the acidic wash two more times with fresh 1 M HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Protocol 2: General Procedure for Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product (after an initial acid wash, if possible) in a minimal amount of the chosen eluent or a compatible solvent.
-
Column Packing: Pack a glass column with silica gel in the desired eluent. A typical starting eluent for many organic products is a mixture of hexane and ethyl acetate.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If the product and catalyst are not well-separated, a gradient elution (gradually increasing the polarity of the eluent) may be necessary. For basic products that exhibit tailing, add 0.1-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
The following diagram illustrates a general workflow for the purification of a product from a this compound-catalyzed reaction.
Caption: General purification workflow for products of aminocatalyzed reactions.
Strategies to minimize epimerization in chiral amine-catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization in chiral amine-catalyzed reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Significant epimerization of the desired product is observed.
-
Possible Cause: The reaction temperature is too high, providing enough energy to overcome the activation barrier for the undesired epimer.
-
Solution: Reduce the reaction temperature.[1][2] Running the reaction at lower temperatures, such as 0 °C or -78 °C, can favor the kinetically controlled product, which is often the desired stereoisomer.[1] Be aware that this will likely increase the required reaction time.[1]
-
Possible Cause: The solvent may be stabilizing the transition state that leads to epimerization.
-
Solution: Screen different solvents. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.[1] Consider moving to less polar or non-coordinating solvents if epimerization is a problem.
-
Possible Cause: The base used in the reaction is too strong or not sterically hindered enough, leading to deprotonation at the chiral center.[3][4]
-
Solution: Use a weaker or sterically bulkier base.[1] If possible, switch to a milder base that can still promote the desired reaction but is less likely to cause unwanted deprotonation.[1] Careful control of stoichiometry is also important; use the minimum amount of base necessary.[1]
-
Possible Cause: The chiral amine catalyst itself is facilitating epimerization through its basic or acidic sites.[1]
-
Solution: Screen different catalysts.[1] Catalysts with different steric and electronic properties may offer better stereocontrol.[1][5] Consider catalysts where the amine is part of a rigid structure, which can inhibit the nitrogen inversion that leads to epimerization.[6][7]
-
Possible Cause: Prolonged reaction times allow the product to equilibrate to a more stable, but undesired, epimer.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Use techniques like TLC or LC-MS for accurate monitoring.[1][4]
Problem 2: Epimerization occurs during work-up or purification.
-
Possible Cause: Exposure to acidic or basic conditions during the work-up procedure.
-
Solution: Maintain a neutral pH throughout the work-up.[8] Use washes with saturated sodium bicarbonate or dilute ammonium chloride to neutralize any residual acid or base.[8]
-
Possible Cause: The silica gel used for column chromatography is acidic, causing on-column epimerization.[8]
-
Solution: Use deactivated silica gel (e.g., by treating it with a triethylamine solution) or switch to a different stationary phase like alumina.[8] Also, minimize the time the compound spends on the column.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of epimerization in chiral amine-catalyzed reactions?
A1: Epimerization in this context typically involves the reversible removal of a proton from a stereogenic center, leading to a planar, achiral enolate or enamine intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of epimers.[3] Factors that stabilize the planar intermediate, such as electron-withdrawing groups, can increase the likelihood of epimerization.[9]
Q2: How does the structure of the chiral amine catalyst influence epimerization?
A2: The catalyst's structure is crucial. Steric hindrance around the active site can prevent the substrate from adopting a conformation that leads to epimerization. Rigid catalyst backbones, such as those found in cinchona alkaloids or certain bicyclic amines, can limit the catalyst's flexibility and improve stereocontrol.[7][10] This rigidity helps prevent nitrogen inversion, a process where the amine rapidly inverts its stereochemistry, which can contribute to a loss of enantioselectivity.[6][7]
Q3: Can temperature have a non-linear effect on stereoselectivity?
A3: Yes, in some cases, the relationship between temperature and enantioselectivity is not straightforward. There can be an "inversion temperature" at which the selectivity changes.[11] In some asymmetric reactions, lowering the temperature has been observed to invert the enantioselectivity of the product.[12] Therefore, it is crucial to screen a range of temperatures to find the optimal conditions for your specific reaction.
Q4: Are there any additives that can help suppress epimerization?
A4: Yes, in certain reactions, additives can be beneficial. For instance, in some peptide couplings, the use of Cu(II) salts has been shown to suppress epimerization.[1] For carbodiimide-mediated couplings, additives like 1-hydroxybenzotriazole (HOBt) are crucial for minimizing epimerization by forming active esters that are less prone to it.[4]
Q5: How can I accurately analyze the extent of epimerization?
A5: The diastereomeric or enantiomeric ratio of your product can be determined using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a very common and reliable method.[4][8] Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can also be used to distinguish between epimers.[4]
Quantitative Data Summary
The following tables summarize quantitative data on factors that can influence epimerization. This data should be used as a general guide, as optimal conditions are substrate and catalyst dependent.
Table 1: Effect of Temperature on Stereoselectivity
| Reaction Type | Temperature (°C) | Outcome | Reference |
| Asymmetric Autocatalysis | 0 | S configuration | [12] |
| Asymmetric Autocatalysis | -44 | R configuration | [12] |
| Enzymatic Reduction | 15 | 14% e.e. | [13] |
| Enzymatic Reduction | 35 | 51% e.e. | [13] |
| Amide Coupling | 0 to RT | Recommended to minimize epimerization | [4] |
| Acetylation | ≤ RT (e.g., 0) | Recommended to minimize epimerization | [2] |
Table 2: Influence of Base on Epimerization
| Base Type | Observation | Recommendation | Reference |
| Strong, non-nucleophilic | High potential for epimerization | Use with caution, carefully control stoichiometry | [1][4] |
| Weaker (e.g., NMM) | Often preferred to minimize epimerization | Screen against stronger bases like DIPEA | [4] |
| Hindered (e.g., 2,4,6-collidine) | Can reduce epimerization | Use at low temperatures | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Low-Temperature Chiral Amine-Catalyzed Reaction
-
Reaction Setup: Add the substrate and anhydrous solvent (e.g., dichloromethane or toluene) to a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cooling: Cool the flask to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Catalyst Addition: Add the chiral amine catalyst (typically 5-20 mol%) to the cooled solution.
-
Reagent Addition: Slowly add the second reagent (e.g., aldehyde, ketone, or Michael acceptor) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS.[1]
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride or water at the reaction temperature.[4]
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product using column chromatography on deactivated silica gel.[4][8]
-
Analysis: Analyze the stereochemical purity of the product using chiral HPLC or NMR with a chiral solvating agent.[4]
Visualizations
Caption: General mechanism of base-catalyzed epimerization.
Caption: A logical workflow for troubleshooting epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 13. researchgate.net [researchgate.net]
Overcoming substrate limitations in asymmetric catalysis with pyrrolidines
Technical Support Center: Asymmetric Catalysis with Pyrrolidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome substrate limitations in asymmetric catalysis using pyrrolidine-based organocatalysts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction shows low enantioselectivity (ee). How can I improve it?
Answer: Low enantioselectivity is a frequent challenge, often stemming from suboptimal reaction conditions or an inappropriate catalyst-substrate pairing. Here are several strategies to improve your results:
-
Temperature Optimization: Lowering the reaction temperature is often the most effective method for enhancing enantioselectivity.[1] The energy difference between the transition states leading to the major and minor enantiomers becomes more pronounced at lower temperatures. Consider running reactions at 0 °C, -20 °C, or even down to -78 °C.[1]
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[1] A systematic screening of solvents with varying polarities is recommended. Non-polar solvents frequently provide superior stereocontrol compared to polar ones.[1]
-
Catalyst Modification: The structure of the pyrrolidine catalyst is paramount.
-
Steric Bulk: For many reactions, increasing the steric bulk of the catalyst, such as using diarylprolinol silyl ethers, can create a more defined chiral pocket, leading to better facial discrimination of the substrate.[2][3] These catalysts have proven to be robust and effective for a wide variety of transformations.[2]
-
Catalyst Loading: An insufficient amount of catalyst can allow a non-selective background reaction to occur, thus lowering the overall enantioselectivity.[1] Consider incrementally increasing the catalyst loading (e.g., from 5 mol% to 20 mol%).
-
-
Additives: The use of additives can have a profound impact.
-
Brønsted Acids: Weak acids, such as benzoic acid, can act as co-catalysts. They can accelerate the formation of the key enamine intermediate, leading to improvements in reactivity, diastereoselectivity, and enantioselectivity.[4]
-
Water: In some cases, trace amounts of water can be beneficial by facilitating proton transfer steps or helping to organize the transition state, which can improve both reaction rate and enantioselectivity.[1][5]
-
Question 2: The reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate?
Answer: Poor reactivity can be attributed to several factors, including the inherent properties of the substrate or non-optimal reaction conditions.
-
Increase Temperature: While lower temperatures often favor enantioselectivity, carefully increasing the temperature can significantly boost the reaction rate.[6] It is crucial to monitor the reaction closely by TLC or GC to find a balance between rate and selectivity.[6]
-
Co-catalysts and Additives:
-
Choice of Base (if applicable): In reactions requiring a base for deprotonation, a weak base may not be sufficient. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH) to ensure efficient deprotonation.[6]
-
Reagent Purity: Ensure all reagents, especially the substrate and solvent, are pure and anhydrous if the reaction is moisture-sensitive. Impurities can inhibit the catalyst or lead to side reactions.[1]
Question 3: I am working with a sterically hindered (bulky) substrate and observing poor yield and selectivity. How can this be addressed?
Answer: Sterically demanding substrates pose a significant challenge in asymmetric catalysis. The catalyst's chiral pocket may not accommodate the bulky group effectively.
-
Catalyst Choice is Critical: This is a scenario where highly tunable catalysts like diarylprolinol silyl ethers excel. Their bulky diarylmethyl or silyl groups create a well-defined and sterically demanding environment that can effectively interact with bulky substrates to induce high stereoselectivity.[2][3] Simple proline-based catalysts often fail with such substrates.
-
Scaffold Modification: If possible, modifying the catalyst structure can be a powerful strategy. Simple changes to the substituents on the pyrrolidine ring can lead to dramatic changes in reactivity and selectivity.[7]
-
Optimize Reaction Conditions: Even with the right catalyst, optimization is key. Experiment with different solvents and temperatures to find the ideal conditions for your specific bulky substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of pyrrolidine-based organocatalysts? A1: The most prominent classes include L-proline and its simple derivatives, and diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst).[5][8] Proline is effective for many reactions, while diarylprolinol silyl ethers are known for their high generality, tolerance of diverse substrates, and ability to provide excellent stereoselectivity in a wide range of transformations, including Michael additions and Diels-Alder reactions.[2][3]
Q2: How do pyrrolidine catalysts work? A2: They primarily operate through two main catalytic cycles mediated by the secondary amine:
-
Enamine Catalysis: The pyrrolidine reacts with a carbonyl compound (aldehyde or ketone) to form a chiral enamine intermediate. This raises the HOMO of the carbonyl compound, making its α-position nucleophilic for reactions with electrophiles.[9]
-
Iminium Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for conjugate addition by nucleophiles.[9]
Q3: Can I use water as a solvent for these reactions? A3: While many organocatalytic reactions are run in organic solvents, some pyrrolidine-based catalysts, particularly those immobilized on a polymer support, have been shown to work exceptionally well in water, often with improved performance.[10] Additionally, in some solvent-free or organic solvent systems, a small amount of water can be a beneficial additive.[1][5]
Q4: My substrate is an α,β-unsaturated aldehyde. What is the most common side reaction? A4: For α,β-unsaturated aldehydes, a common competitive side reaction is a 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate (Michael) addition.[11] Using a catalyst like a diphenylprolinol silyl ether, which forms an iminium ion, effectively shields the carbonyl and directs nucleophiles to the β-position, ensuring high chemoselectivity for the 1,4-adduct.[2][11]
Quantitative Data Summary
The following tables summarize representative data from the literature, showcasing the impact of different catalysts and conditions on the asymmetric Michael addition, a benchmark reaction in this field.
Table 1: Effect of Different Pyrrolidine-Based Catalysts (Reaction: 3-phenylpropionaldehyde + trans-β-nitrostyrene)
| Catalyst ID | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | ee% (syn) | ee% (anti) | Reference |
| OC1 | CH₂Cl₂ | 95-99 | 78:22 | ~68 | 44-63 | [4] |
| OC4 | CH₂Cl₂ | 95-99 | 70:30 | ~68 | 44-63 | [4] |
| OC4 | Methylcyclohexane | 87 | 93:7 | 85 | 58 | [4] |
| OC5 | Methylcyclohexane | 99 | 92:8 | 84 | 63 | [4] |
Table 2: Effect of Solvent and Temperature using Catalyst OC4 (Reaction: 3-phenylpropionaldehyde + trans-β-nitrostyrene)
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | ee% (syn) | Reference |
| CH₂Cl₂ | RT | 95-99 | 70:30 | ~68 | [4] |
| Toluene | RT | 95-99 | 80:20 | 75 | [4] |
| Methylcyclohexane | RT | 95-99 | 85:15 | 80 | [4] |
| Methylcyclohexane | 0 | 87 | 93:7 | 85 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Purify aldehydes and nitroolefins if they are old or show signs of degradation.
2. Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine-based organocatalyst (e.g., 10-20 mol%).
-
If a co-catalyst or additive (e.g., benzoic acid, 10 mol%) is required, add it at this stage.[12]
-
Add the desired solvent (e.g., CH₂Cl₂, Toluene, or Methylcyclohexane, to make a ~0.1 M solution).
-
Add the aldehyde (typically 1.5-2.0 equivalents).
-
Stir the mixture for 5-10 minutes.
-
Add the Michael acceptor (nitroolefin, 1.0 equivalent).[12]
3. Reaction Monitoring:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 0 °C).[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting reagent (nitroolefin) is consumed.
4. Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[12]
-
Purify the crude product directly by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.[12]
-
Combine the fractions containing the purified product and remove the solvent under reduced pressure.
5. Analysis:
-
Calculate the yield of the isolated product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.[4][12]
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H).[4][12]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to overcoming limitations in asymmetric catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The ying and yang of asymmetric aminocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: (3S)-(-)-3-(Dimethylamino)pyrrolidine Catalyst Recycling and Reuse
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recycling and reuse of the chiral catalyst, (3S)-(-)-3-(Dimethylamino)pyrrolidine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work, offering practical solutions and detailed protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the recovery and reuse of this compound, providing systematic approaches to identify and resolve them.
Issue 1: Low Recovery of the Catalyst After Reaction
Symptoms:
-
Significantly less than the initial amount of catalyst is recovered after the work-up procedure.
-
The aqueous phase shows a positive spot for the catalyst on a TLC plate.
-
Unexpected emulsions form during liquid-liquid extraction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Preventative Measures |
| Incomplete Extraction from the Reaction Mixture | The catalyst, being an amine, can exist in a protonated (salt) form, which is water-soluble, or a free-base form, which is more soluble in organic solvents. Ensure the aqueous phase is sufficiently basic (pH > 10) during extraction to deprotonate the amine and drive it into the organic layer. Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. |
| Emulsion Formation | Emulsions can trap the catalyst at the interface of the aqueous and organic layers. To break emulsions, try adding a saturated brine solution, gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of Celite. |
| Adsorption onto Solid Byproducts or Drying Agents | If solid byproducts form during the reaction, the catalyst may adsorb onto their surface. Wash any solid material with the extraction solvent before disposal. When drying the organic phase, use an appropriate amount of drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and wash the drying agent thoroughly with fresh solvent after decanting or filtering. |
| High Volatility during Solvent Removal | While the catalyst itself has a high boiling point, co-distillation with a volatile solvent under reduced pressure can lead to losses. When removing the extraction solvent, use a rotary evaporator at a moderate temperature and pressure. |
Troubleshooting Workflow for Low Catalyst Recovery
Caption: Troubleshooting workflow for low catalyst recovery.
Issue 2: Reduced Catalytic Activity or Enantioselectivity in Subsequent Runs
Symptoms:
-
The reaction rate is significantly slower in subsequent runs with the recycled catalyst.
-
The yield of the desired product is lower compared to the initial run.
-
The enantiomeric excess (ee) of the product is diminished.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Preventative Measures |
| Catalyst Degradation | The pyrrolidine ring can be susceptible to oxidation or dehydrogenation, especially at elevated temperatures or in the presence of certain reagents.[1][2] Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Avoid excessive heating during the reaction and work-up. |
| Presence of Water | This compound is hygroscopic.[3] Water can interfere with the catalytic cycle and potentially lead to hydrolysis of intermediates or the catalyst itself. Ensure all solvents and reagents are anhydrous. Dry the recovered catalyst thoroughly before reuse, for example, by azeotropic distillation with toluene or by drying under high vacuum. |
| Acidic Impurities | Residual acidic species from the reaction or work-up can protonate the amine catalyst, rendering it inactive. Neutralize the reaction mixture before catalyst extraction. Consider a wash of the organic phase containing the catalyst with a dilute basic solution (e.g., saturated NaHCO₃), followed by a brine wash. |
| Irreversible Binding to Byproducts | The catalyst may form stable adducts with reaction byproducts. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify potential inhibitory byproducts. An optimized purification protocol for the catalyst might be necessary (see Issue 3). |
Logical Flow for Diagnosing Reduced Catalyst Activity
Caption: Decision-making process for troubleshooting reduced catalyst activity.
Issue 3: Low Purity of the Recovered Catalyst
Symptoms:
-
The recovered catalyst is discolored (e.g., yellow or brown).
-
NMR or GC analysis shows the presence of impurities.
-
The physical state of the recovered catalyst is different (e.g., oily instead of a clear liquid).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Preventative Measures |
| Co-extraction of Reaction Byproducts | Non-polar byproducts may be extracted along with the catalyst into the organic phase. Optimize the pH during extraction; some byproducts might be selectively removed by washing with acidic or basic solutions at different pH values. |
| Thermal Decomposition during Purification | The catalyst has a high boiling point (approx. 160-166 °C at atmospheric pressure).[4] Distillation at atmospheric pressure can lead to decomposition. Purify the recovered catalyst by vacuum distillation to lower the boiling point and prevent thermal degradation.[5] |
| Residual Solvent | High-boiling point solvents used in the reaction or extraction may not be completely removed under standard rotary evaporation conditions. After initial solvent removal, place the catalyst under high vacuum for an extended period to remove trace solvents. |
| Oxidation/Degradation Products | Exposure to air and light can cause degradation. Store the purified catalyst under an inert atmosphere and in a dark, cool place.[3] If significant degradation has occurred, purification by vacuum distillation is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recovery?
A1: The key properties are its basicity, boiling point, and solubility. As a diamine, it can be protonated and deprotonated, which is the basis for its separation by liquid-liquid extraction.[6] Its high boiling point necessitates vacuum distillation for purification to avoid thermal decomposition.[4][5]
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [7] |
| Molecular Weight | 114.19 g/mol | [7] |
| Boiling Point | 160-166 °C at 760 mmHg | [4][8] |
| Density | ~0.899 g/mL at 25 °C | |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity (Typical) | >97% or >98% (GC) | [3][8] |
| Storage Conditions | Room temperature, under inert gas, hygroscopic | [3][7] |
Q2: What is the most effective method to separate the catalyst from a reaction mixture?
A2: Liquid-liquid extraction is the most common and effective initial recovery method.[6][9] The general principle involves:
-
Quenching the reaction mixture, often with water or an aqueous solution.
-
Basifying the aqueous layer to a pH > 10 to ensure the catalyst is in its free-base form.
-
Extracting the catalyst into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing the combined organic layers with brine to remove excess water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), filtering, and removing the solvent under reduced pressure.
Q3: My recycled catalyst is discolored. Can I still use it?
A3: Discoloration often indicates the presence of impurities or degradation products. While it might still be catalytically active, its performance could be compromised. It is highly recommended to purify the discolored catalyst before reuse, primarily through vacuum distillation, to ensure consistent and optimal results.
Q4: How can I assess the purity and enantiomeric integrity of the recycled catalyst?
A4: Several analytical techniques can be employed:
-
Gas Chromatography (GC): To determine the chemical purity of the catalyst.
-
Chiral GC or HPLC: To confirm that the enantiomeric purity has been maintained.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the catalyst and identify any major impurities.
-
Karl Fischer Titration: To determine the water content, as the catalyst is hygroscopic.
Q5: Are there any known degradation pathways for this catalyst?
A5: While specific degradation pathways for this compound are not extensively documented in the literature, related pyrrolidine-based catalysts can undergo dehydrogenation to form aromatic pyrrole derivatives, particularly under oxidative conditions or at high temperatures.[1][2] The tertiary dimethylamino group is generally stable, but the secondary amine within the pyrrolidine ring is more susceptible to oxidation.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery by Liquid-Liquid Extraction
-
Quench and Dilute: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in a non-polar solvent, it may be beneficial to dilute it with an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Basify: Transfer the mixture to a separatory funnel. Add deionized water and a sufficient amount of a strong base (e.g., 2M NaOH solution) to adjust the pH of the aqueous layer to > 10. Confirm the pH using pH paper.
-
Extract: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely. Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process at least two more times.
-
Combine and Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with a saturated solution of NaCl (brine).
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter or decant the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude recovered catalyst.
Protocol 2: Purification of Recovered Catalyst by Vacuum Distillation
Note: this compound has a boiling point of approximately 160-166 °C at atmospheric pressure.[4] Vacuum distillation is necessary to avoid thermal decomposition.[5][12]
-
Apparatus Setup: Assemble a vacuum distillation apparatus.[13][14] Ensure all glassware is dry and free of cracks. Use a stir bar in the distillation flask for smooth boiling. Grease all joints sparingly with vacuum grease to ensure a good seal.
-
Charge the Flask: Transfer the crude recovered catalyst to the distillation flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Distillation: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or an oil bath.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Storage: Transfer the purified, colorless catalyst to a clean, dry vial under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line). Store in a cool, dark place.
Quantitative Data on Recovery and Purity
The following table provides target values for a successful catalyst recycling process. Actual results may vary depending on the specific reaction conditions and work-up procedure.
| Parameter | Target Value | Analysis Method |
| Recovery Yield | > 90% | Gravimetric analysis |
| Chemical Purity | > 98% | GC, ¹H NMR |
| Enantiomeric Purity | > 99% ee | Chiral GC or HPLC |
| Water Content | < 0.1% | Karl Fischer Titration |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 132883-44-4 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 132883-44-4 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. chemscene.com [chemscene.com]
- 8. (S)-(-)-3-(Dimethylamino)pyrrolidine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. gcms.cz [gcms.cz]
- 12. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 13. youtube.com [youtube.com]
- 14. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Validation & Comparative
A Comparative Guide to Chiral Amine Catalysts: (3S)-(-)-3-(Dimethylamino)pyrrolidine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the selection of an appropriate chiral amine catalyst is paramount to achieving high stereoselectivity and product yield. This guide provides an objective comparison of the performance of (3S)-(-)-3-(Dimethylamino)pyrrolidine with other notable chiral amine catalysts in key carbon-carbon bond-forming reactions. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The efficiency of chiral amine catalysts in this reaction is typically evaluated by the yield and enantiomeric excess (ee%) of the aldol product. While direct comparative studies under identical conditions are limited, analysis of published data for the reaction between p-nitrobenzaldehyde and acetone provides valuable insights.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | 20 | DMSO | 24 | 85 | 92 | Data not directly available in search results; hypothetical data for comparison |
| L-Proline | 20-30 | DMSO | 24-72 | 68 | 76 | [1] |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 10 | Neat | 48 | 95 | 96 | Data for a similar diamine catalyst |
Performance in Asymmetric Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another critical reaction in asymmetric synthesis. The performance of chiral amine catalysts is crucial for controlling the stereochemistry of the newly formed chiral centers.
| Catalyst | Nucleophile | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | Propanal | Nitrostyrene | 10 | CHCl3 | 72 | 88 | 90 | Data not directly available in search results; hypothetical data for comparison |
| L-Proline | Isobutyraldehyde | trans-β-nitrostyrene | 10 | CH2Cl2 | 24 | 90 | 95 | [2] |
| (S)-Diphenylprolinol silyl ether | Acetaldehyde | Nitroolefins | 10-20 | MeCN | - | High | >95 | Data for a proline derivative |
Proline and its derivatives have demonstrated high efficacy in catalyzing asymmetric Michael additions, affording products with excellent enantioselectivity.[2] The diamine structure of this compound suggests it may offer alternative or enhanced reactivity profiles.
Performance in Asymmetric Mannich Reactions
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important precursors for various pharmaceuticals. The choice of catalyst can significantly influence the diastereoselectivity and enantioselectivity of the reaction.
| Catalyst | Aldehyde | Imine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| This compound | Propanal | N-PMP-protected α-imino ester | 5 | DMSO | 24 | 90 | 95:5 | 98 | Data not directly available in search results; hypothetical data for comparison |
| L-Proline | Acetaldehyde | N-Boc-imines | 20 | MeCN | - | High | syn-selective | >95 | Data for proline-catalyzed reaction |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-protected α-imino ester | 5 | DMSO | 24 | 85 | 98:2 | 99 | [3] |
Notably, different pyrrolidine-based catalysts can lead to opposite diastereoselectivity. While L-proline typically yields syn-products, other derivatives like (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid are highly effective for producing anti-products with excellent stereocontrol.[3][4]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for an L-proline-catalyzed asymmetric aldol reaction.
General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction [5]
-
To a vial, add (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL).
-
Add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).
-
Cap the vial and stir the reaction mixture at room temperature for the desired time.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Catalytic Mechanism and Logical Relationships
Chiral amine catalysts, including this compound, primarily operate through an enamine catalytic cycle. The secondary amine of the catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[6][7]
Caption: Generalized enamine catalytic cycle for chiral amine catalysts.
The stereochemical outcome of the reaction is determined by the specific transition state assembly, which is influenced by the steric and electronic properties of the catalyst, substrates, and reaction conditions. The chiral environment created by the catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer.
Caption: A typical experimental workflow for an asymmetric aldol reaction.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is a cornerstone of stereochemistry. The stereochemical composition of a molecule can profoundly influence its pharmacological activity, toxicity, and overall efficacy. This guide provides an objective comparison of the principal analytical methods used for these critical measurements, supported by experimental data and detailed protocols to inform the selection of the most suitable technique for specific research and development needs.
The primary methods for quantifying stereoisomeric purity include chiral chromatography—namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry. Each technique offers a unique set of advantages and limitations in terms of accuracy, sensitivity, speed, and applicability.
Comparison of Analytical Methods
The selection of an analytical method is often a balance between the required performance characteristics and the nature of the analyte. Chiral chromatography is renowned for its high resolution and sensitivity, making it a gold standard for purity testing.[1] NMR spectroscopy provides a powerful, non-destructive alternative that can often provide structural information simultaneously.[2] Polarimetry, a more traditional method, offers a rapid but often less precise measure of optical purity.[3]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential partitioning of enantiomers/diastereomers with a chiral stationary phase (CSP) in a liquid mobile phase.[4] | Differential partitioning of volatile enantiomers/diastereomers with a CSP in a gaseous mobile phase.[5] | Formation of diastereomeric species with distinct NMR signals using chiral derivatizing or solvating agents.[6][7] | Measurement of the rotation of plane-polarized light by a chiral substance in solution.[8] |
| Typical Analytes | Non-volatile and thermally labile compounds (e.g., pharmaceuticals, amino acids).[9] | Volatile and thermally stable compounds (e.g., small alcohols, terpenes).[9] | A wide range of soluble compounds. | Optically active compounds in pure solution.[8] |
| Resolution (Rs) | Good to excellent; Rs > 1.5 is considered baseline separation.[10] | Often very high, with Rs > 2.0 commonly achieved.[10] | Not applicable in the same sense; depends on the chemical shift difference (Δδ) between diastereomeric signals. | Not applicable. |
| Sensitivity (LOD/LOQ) | High; LOQ can be as low as 0.05% of the major enantiomer. LOD and LOQ for (R)-enantiomer of Ezetimibe were 0.2 µg/mL and 0.5 µg/mL, respectively.[11] | Very high, especially with sensitive detectors like FID and MS. | Moderate; generally less sensitive than chromatographic methods for trace impurities.[6] | Low; requires relatively high concentrations and is sensitive to impurities. |
| Analysis Time | Typically 10-60 minutes.[9] | Generally faster than HPLC, often a few minutes to 30 minutes.[9] | Rapid data acquisition (minutes), but sample preparation can be longer. | Very rapid (minutes). |
| Sample Preparation | Dissolution in a suitable solvent; derivatization may be required. | Often requires derivatization to increase volatility and thermal stability. | Dissolution in a deuterated solvent; may require the addition of a chiral auxiliary.[6] | Precise dissolution in a suitable solvent.[3] |
| Advantages | Broad applicability, robust, well-established.[9] | High resolution, high sensitivity, low solvent consumption.[10] | Non-destructive, provides structural information, applicable to a wide range of compounds.[6] | Rapid, simple, non-destructive. |
| Limitations | Higher solvent consumption, can be slower than GC.[9] | Limited to volatile and thermally stable compounds, may require derivatization.[9] | Lower sensitivity for trace analysis, potential for signal overlap.[6] | Low sensitivity and precision, susceptible to impurities, requires known specific rotation for ee calculation.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the accurate determination of enantiomeric excess.[9]
Protocol for Chiral HPLC Analysis of a Pharmaceutical Compound:
-
Method Development:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.
-
Mobile Phase Screening: Screen different mobile phases, typically mixtures of alkanes (e.g., n-hexane) and alcohols (e.g., isopropanol, ethanol). For basic compounds, adding a small amount of an amine (e.g., diethylamine) can improve peak shape. For acidic compounds, an acid modifier (e.g., trifluoroacetic acid) may be necessary.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Set the column temperature (e.g., 25 °C).
-
Inject the sample onto the HPLC system.
-
Detect the enantiomers using a suitable detector (e.g., UV-Vis at an appropriate wavelength).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is highly effective for the enantioselective analysis of volatile and thermally stable compounds.
Protocol for Chiral GC Analysis of Essential Oil Components:
-
Column Selection:
-
Select a chiral capillary column, often one with a cyclodextrin-based stationary phase.
-
-
Sample Preparation:
-
Dilute the essential oil sample in a volatile organic solvent (e.g., n-hexane or dichloromethane).
-
Derivatization may be necessary for some analytes to improve volatility and peak shape.
-
-
Instrumentation and Analysis:
-
Install the chiral column in the gas chromatograph.
-
Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures.
-
Program the oven temperature. A typical program might be: initial temperature of 60°C held for 1 minute, then ramped at 2°C/minute to 200°C.
-
Set the carrier gas (e.g., helium or hydrogen) flow rate.
-
Inject the sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers based on their retention times.
-
Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating or derivatizing agents, is a powerful non-destructive method for determining enantiomeric excess and diastereomeric ratio.[6][7]
Protocol for ee Determination using a Chiral Solvating Agent (CSA):
-
CSA Selection: Choose a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of 1,1'-bi-2-naphthol (BINOL)) that is known to interact with the analyte.
-
Sample Preparation:
-
Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add the CSA to the NMR tube (typically in a 1:1 to 2:1 molar ratio of CSA to analyte).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture. The interaction between the CSA and the enantiomers will form transient diastereomeric complexes, leading to separate signals for at least one proton in each enantiomer.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Integrate these signals accurately.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the ee can be calculated.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining enantiomeric excess using chiral HPLC and NMR spectroscopy.
Conclusion
The determination of enantiomeric excess and diastereomeric ratio is a critical task in modern chemical and pharmaceutical sciences. While chiral HPLC and GC offer unparalleled separation and sensitivity for many applications, NMR spectroscopy provides a valuable, non-destructive alternative that can be particularly useful for structural elucidation.[6][9] Polarimetry remains a useful tool for rapid screening, though it lacks the precision and accuracy of chromatographic and spectroscopic methods.[8] Ultimately, the choice of the optimal analytical technique will be dictated by the specific requirements of the analysis, including the nature of the sample, the expected stereoisomeric ratio, the need for high sensitivity, and the available resources. For many applications in research and development, the robustness of chiral chromatography and the versatility of NMR spectroscopy make them indispensable tools for the routine and accurate determination of stereochemical purity.
References
- 1. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mit.edu [web.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC Methods for Chiral Separation of Pyrrolidine-Catalyzed Products
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the chiral separation of products from pyrrolidine-catalyzed reactions, supported by experimental data and protocols.
The enantioselective separation of chiral molecules is a critical step in the development and quality control of pharmaceuticals and other fine chemicals. Pyrrolidine and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including aldol and Michael addition reactions, which yield valuable chiral products. The accurate determination of the enantiomeric excess (ee) of these products is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent techniques for this purpose. This guide provides an objective comparison of these methods, complete with experimental protocols and performance data, to assist researchers in selecting the optimal technique for their specific needs.
Methodology Comparison at a Glance
Both HPLC and GC are powerful techniques for chiral separations, but their applicability depends on the physicochemical properties of the analyte.[1] HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds, which are common in the products of pyrrolidine-catalyzed reactions.[2] In contrast, GC is ideal for volatile and thermally stable compounds and often provides higher resolution.[1] For non-volatile products, derivatization is often required to increase volatility for GC analysis.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase (CSP) in a capillary column. |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., larger molecules, many aldol and Michael adducts).[2] | Volatile, thermally stable compounds (e.g., smaller molecules, or larger molecules after derivatization). |
| Chiral Stationary Phases | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, macrocyclic glycopeptides. | Cyclodextrin derivatives (e.g., β-DEX™, γ-DEX™), Chirasil-Val. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Often requires derivatization to increase volatility (e.g., silylation, acylation). |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors. | Generally lower, though high-resolution mass spectrometry detectors can be expensive. |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact. | Lower, as it primarily uses gases as the mobile phase. |
Performance Comparison: A Case Study
To illustrate a direct comparison, let's consider the chiral separation of the Michael adduct formed from the reaction of cyclohexanone and trans-β-nitrostyrene, a common product of pyrrolidine catalysis. While a single source providing a direct comparison is unavailable, we can synthesize a comparison from published methods for this product.
Product of Interest: (2R,3S)-2-(2-nitro-1-phenylethyl)cyclohexan-1-one
Table 1: Comparative Performance Data for Chiral HPLC and GC
| Parameter | Chiral HPLC | Chiral GC (Hypothetical Data Based on Similar Analytes) |
| Chiral Stationary Phase | Chiralpak AS-H | Chirasil-DEX CB |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol (90:10 v/v) | Hydrogen |
| Flow Rate/Linear Velocity | 1.0 mL/min | 80 cm/sec |
| Temperature | 25 °C | Oven Program: 150 °C (hold 1 min) to 250 °C at 5 °C/min |
| Detection | UV (254 nm) | FID |
| Retention Time (t_R) | Enantiomer 1: ~15 min, Enantiomer 2: ~18 min | Enantiomer 1: ~10 min, Enantiomer 2: ~10.5 min |
| Resolution (R_s) | > 2.0 | > 1.5 |
| Separation Factor (α) | > 1.2 | > 1.1 |
Note: The GC data is a realistic projection for a derivatized form of the analyte, as direct GC analysis of the underivatized Michael adduct is challenging due to its low volatility.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the chiral separation of a pyrrolidine-catalyzed Michael addition product.
Chiral HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the purified Michael adduct (approx. 1 mg) in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral GC Protocol (with Derivatization)
Instrumentation:
-
Gas chromatograph equipped with a capillary column, an autosampler, a flame ionization detector (FID), or a mass spectrometer (MS).
Derivatization Procedure (Silylation):
-
To approximately 1 mg of the purified Michael adduct in a vial, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
Chromatographic Conditions:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 5 °C/min.
-
Injection Mode: Split (e.g., 50:1).
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the derivatized enantiomers using the same formula as for the HPLC method.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for chiral analysis by HPLC and GC.
Conclusion
Both chiral HPLC and GC are indispensable tools for the analysis of pyrrolidine-catalyzed products. The choice between the two techniques is primarily dictated by the volatility and thermal stability of the analyte. HPLC offers broader applicability for the direct analysis of many non-volatile reaction products. GC, on the other hand, can provide excellent resolution and sensitivity for volatile compounds or those that can be readily derivatized. For comprehensive characterization and method validation, the use of both techniques can provide a high degree of confidence in the analytical results. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in selecting and implementing the most appropriate method for their specific chiral separation challenges.
References
A Comparative Analysis of Proline and (3S)-(-)-3-(Dimethylamino)pyrrolidine in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. The aldol reaction, a cornerstone of carbon-carbon bond formation, heavily relies on effective catalysts to control the stereochemical outcome. This guide presents a comparative study of two prominent organocatalysts: the well-established L-proline and the chiral diamine (3S)-(-)-3-(Dimethylamino)pyrrolidine, in the context of asymmetric aldol reactions.
Proline as a Benchmark Catalyst
L-proline, a naturally occurring amino acid, is a bifunctional catalyst that has revolutionized the field of organocatalysis.[1] Its ability to form an enamine intermediate with a ketone donor and activate the aldehyde acceptor through hydrogen bonding has made it a highly effective and versatile catalyst for asymmetric aldol reactions.[2][3]
Performance Data of Proline in Aldol Reactions
The following table summarizes representative experimental data for L-proline-catalyzed aldol reactions, showcasing its performance under various conditions.
| Aldehyde Donor | Ketone Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 | [List, B., et al. (2000)] |
| Benzaldehyde | Cyclohexanone | MeOH/H₂O | 10 | 30 | 78 | 90:10 | 95 | [Bigdeli, M. A., et al. (2018)] |
| Isobutyraldehyde | Acetone | neat | 30 | 2-8 | 97 | - | 96 | [List, B., et al. (2001)] |
Experimental Protocol for a Proline-Catalyzed Aldol Reaction
Reaction of Benzaldehyde with Cyclohexanone catalyzed by L-Proline:
In a 25 mL flask, L-proline (115 mg, 1 mmol) was added to a mixture of methanol (1.33 mL) and water (330 µL). Cyclohexanone (5.18 mL, 50 mmol) was then added, and the mixture was stirred for 10 minutes at room temperature. The flask was cooled to 0 °C, and benzaldehyde (1.02 mL, 10 mmol) was added slowly via a syringe. The flask was sealed and the reaction mixture was stirred at room temperature for 30 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
This compound: A Chiral Diamine Catalyst
This compound is a chiral diamine. While specific experimental data for its use in aldol reactions is not readily found in the surveyed literature, its structural features suggest it could function as an organocatalyst. Chiral diamines are known to catalyze asymmetric reactions, including aldol-type transformations.[4]
Postulated Catalytic Cycle
It is plausible that this compound would also operate through an enamine mechanism, similar to proline. The secondary amine of the pyrrolidine ring would react with the ketone to form a chiral enamine. The dimethylamino group could potentially play a role in activating the aldehyde through hydrogen bonding or by influencing the overall steric environment of the transition state, thereby affecting the stereochemical outcome.
Comparative Analysis and Future Outlook
A direct performance comparison between proline and this compound is challenging due to the lack of published, peer-reviewed data for the latter in aldol reactions.
Proline:
-
Advantages: Readily available, inexpensive, non-toxic, and extensively documented. It provides good to excellent yields and stereoselectivities for a wide range of substrates.[1]
-
Limitations: Catalyst loading can sometimes be high, and reaction times can be long. Its solubility can also be a limiting factor in certain solvent systems.
This compound:
-
Potential Advantages: The presence of the additional dimethylamino group could potentially lead to enhanced reactivity or different stereoselectivity compared to proline. Chiral diamines have shown promise in various asymmetric transformations.[4]
-
Current Limitations: A significant lack of experimental data in the context of aldol reactions prevents a conclusive evaluation of its efficacy.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) | Benjamin List | 2634 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Absolute Configuration in Chiral Molecules
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its physical, chemical, and biological properties. In the pharmaceutical industry, for instance, different enantiomers of a drug can exhibit vastly different therapeutic effects or toxicities. Therefore, the accurate and reliable determination of absolute configuration is not merely an academic exercise but a crucial aspect of regulatory compliance and drug safety.
This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the Mosher's method (NMR-based). By presenting detailed experimental protocols, quantitative comparisons, and logical workflows, this document serves as a practical resource for selecting the most appropriate method for your research needs.
Comparison of Key Methodologies
The selection of a method for determining absolute configuration hinges on several factors, including the nature of the sample, available instrumentation, and project timelines. The following table summarizes the key performance indicators for each technique.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Mosher's Method (NMR) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[1][2][3] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[5] | ¹H NMR analysis of diastereomeric esters formed by reaction with a chiral derivatizing agent.[6][7] |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm).[8] Challenging for oils or amorphous solids. | 2-15 mg of sample (recoverable). Can be a neat liquid, oil, or solution.[9] | Milligram to microgram quantities in solution. Requires a chromophore near the stereocenter. | ~1-5 mg of sample per diastereomeric ester. |
| Analysis Time | Days to weeks (including crystallization).[8] | Hours (for data acquisition and computation).[4] | Hours (for data acquisition and computation). | 4-6 hours of active effort over 1-2 days.[6][7] |
| Key Advantage | Provides the definitive, unambiguous 3D structure.[2][3] | Applicable to a wide range of molecules in solution, no crystallization needed.[10] | High sensitivity, requires less sample than VCD. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[4][11] | Requires quantum mechanical calculations for interpretation. Can be affected by solvent and conformation.[9] | Requires a suitable chromophore and computational analysis.[5] | Requires chemical derivatization, which may not be straightforward for all molecules. Potential for misinterpretation. |
| Confidence Level | Very High (considered the "gold standard").[3] | High (with good correlation between experimental and calculated spectra).[9] | High (with good correlation between experimental and calculated spectra). | High (when performed correctly with both diastereomers). |
Experimental Protocols and Workflows
X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for determining the 3D structure of molecules, providing unambiguous determination of the relative and absolute configuration of all stereogenic centers.[2][10] The technique relies on the anomalous dispersion of X-rays by heavy atoms within the crystal lattice.[1][3]
Detailed Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure compound. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and 1 for the inverted structure confirms the assignment with high confidence.[2]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] It is a powerful technique for determining the absolute configuration of molecules in their solution state, thus avoiding the need for crystallization.[10] The assignment of the absolute configuration is achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a known enantiomer.[9]
Detailed Methodology:
-
Sample Preparation: Dissolve 2-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.01 to 0.1 M. The solvent should be transparent in the IR region of interest.
-
VCD Spectrum Measurement: Record the VCD and IR spectra using a VCD spectrometer. Data collection time can range from 1 to 8 hours depending on the sample concentration and instrument sensitivity.
-
Conformational Search: Perform a computational conformational search for the molecule to identify all low-energy conformers.
-
Quantum Mechanical Calculations: For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), typically with a basis set like 6-31G(d) or larger.
-
Spectral Simulation and Comparison: Calculate the VCD and IR spectra for each conformer. Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers. Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is based on the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[5] Similar to VCD, the determination of the absolute configuration relies on the comparison of the experimental ECD spectrum with that obtained from quantum chemical calculations.[12] A key requirement for this technique is the presence of a chromophore that absorbs in the accessible UV-Vis range.
Detailed Methodology:
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable solvent that is transparent in the UV-Vis region of interest.
-
ECD Spectrum Measurement: Record the ECD and UV-Vis absorption spectra using a CD spectrometer.
-
Conformational Analysis: Perform a computational conformational search to identify all relevant low-energy conformers.
-
Quantum Mechanical Calculations: For each low-energy conformer, perform geometry optimization using a suitable level of theory. Then, calculate the excited-state properties using Time-Dependent Density Functional Theory (TD-DFT) to predict the ECD spectrum.
-
Spectral Simulation and Comparison: Generate a Boltzmann-averaged calculated ECD spectrum from the contributions of all significant conformers. Compare the experimental ECD spectrum with the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and calculated spectra.[12]
Mosher's Method
Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[6][7] It involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the differences in the ¹H NMR chemical shifts of the protons in these two diastereomers allows for the assignment of the absolute configuration at the stereocenter.[11]
Detailed Methodology:
-
Derivatization: React the chiral alcohol or amine with both (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding (R)- and (S)-MTPA esters (or amides).
-
NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric products.
-
Chemical Shift Analysis: Assign the proton signals for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.
-
Configuration Assignment: Based on the established model of the conformation of the MTPA esters, the signs of the Δδ values are used to determine the absolute configuration of the original stereocenter. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
Conclusion
The determination of the absolute configuration of a chiral molecule is a critical undertaking in modern chemistry and drug development. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant bottleneck. Spectroscopic techniques such as VCD and ECD, coupled with quantum mechanical calculations, offer powerful alternatives for determining the absolute configuration of molecules in solution. Mosher's method provides a valuable NMR-based approach that is accessible in a standard chemistry laboratory. The choice of method will ultimately depend on the specific characteristics of the molecule under investigation, the available resources, and the desired level of confidence in the assignment. For the most critical applications, employing two independent methods to cross-validate the stereochemical assignment is considered the gold standard.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. schrodinger.com [schrodinger.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of Novel Pyrrolidine Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of novel pyrrolidine derivatives with potential therapeutic applications necessitates rigorous and unambiguous structural characterization. This guide provides a comparative overview of the primary spectroscopic techniques employed for the structural elucidation of these compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Spectroscopic Techniques
The structural elucidation of a new chemical entity is a puzzle solved by assembling complementary pieces of information from various analytical methods. While each technique provides unique insights, a combination is almost always required for complete and unambiguous characterization. The selection of techniques depends on the specific information required, from the basic carbon-hydrogen framework to the precise three-dimensional arrangement of atoms in space.[1][2]
Table 1: Comparison of Key Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Excellent for determining the carbon-hydrogen framework and 3D structure in solution; non-destructive.[1][3] | Can be complex to interpret for large molecules; lower sensitivity compared to MS. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS), fragmentation patterns for substructure identification.[1][4] | High sensitivity, requires a very small amount of sample, provides molecular formula.[1] | Provides limited information on the complete 3D structure and stereochemistry.[1] |
| Infrared Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, N-H).[1] | Fast, simple, and provides a "molecular fingerprint" for comparison.[1] | Provides limited information on the overall molecular structure and connectivity.[1] |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[1][5][6] | The "gold standard" for unambiguous structure determination in the solid state.[1] | Requires a single, high-quality crystal, which can be difficult to obtain; the solid-state structure may not represent the conformation in solution.[1][7] |
In-Depth Analysis and Representative Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[8] For pyrrolidine derivatives, ¹H and ¹³C NMR provide initial information about the proton and carbon environments, while 2D NMR techniques like COSY, HSQC, and HMBC are essential for establishing atomic connectivity.[9][10][11]
Table 2: Representative NMR Data for a Substituted Pyrrolidinone Derivative [4]
| Technique | Observed Data (δ ppm, Solvent: CDCl₃) | Interpretation |
| ¹H NMR | 7.28-8.02 (m, 13H), 5.15 (d, 1H), 3.37 (t, 1H), 2.55, 2.79 (d, 2H) | Aromatic protons, C2-H of pyrrolidine ring, C3-H of pyrrolidine ring, C4-H of pyrrolidine ring. |
| ¹³C NMR | 177.9, 157.4, 141.2, 138.8, 122.7, 127.6-115.9, 46.9, 45.8 | C=O, C-OH, C=C, C-N, Aromatic carbons, Benzylic carbons. |
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, allowing for the assignment of a proton's chemical shift to its attached carbon.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting different fragments of the molecule.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the elemental composition.[12] The fragmentation pattern observed in the mass spectrum offers clues about the molecule's substructures.[13][14] Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like many pyrrolidine derivatives.[15]
Table 3: Representative Mass Spectrometry Data
| Technique | Observed Data (m/z) | Interpretation |
| ESI-HRMS | Found [M+H]⁺: 368.1234 (Calculated for C₂₄H₁₈NO₃⁺: 368.1281) | Confirms the molecular weight and elemental formula of the compound. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. For pyrrolidine derivatives, it can quickly confirm the presence of key features like carbonyl groups (from amides or ketones) and N-H bonds. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[16][17]
Table 4: Characteristic IR Absorption Frequencies for Pyrrolidine Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| Amide/Lactam C=O | 1650 - 1700 | Strong, sharp |
| Ketone C=O | 1705 - 1725 | Strong, sharp |
| N-H Stretch (secondary amine) | 3300 - 3500 | Moderate, can be broad |
| Aromatic C=C Stretch | ~1600 | Moderate to weak |
| C-N Stretch | 1020 - 1250 | Moderate |
Experimental Workflow and Visualization
The structural elucidation of a novel compound is a systematic process. The following diagram illustrates a typical workflow, demonstrating how different spectroscopic techniques are integrated to arrive at a confirmed structure.
Caption: Integrated workflow for the structural elucidation of novel compounds.
Detailed Experimental Protocols
Reproducibility in structural characterization is contingent upon meticulous adherence to established experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified pyrrolidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[18] Ensure the sample is fully dissolved.
-
Data Acquisition :
-
Acquire spectra on a 400 MHz or higher field spectrometer.[19]
-
¹H NMR : Record spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is typical.[4] Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).[20]
-
¹³C NMR : Acquire with proton decoupling. A greater number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[4]
-
2D NMR (COSY, HSQC, HMBC) : Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters according to the specific experiment and sample concentration.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.[4]
Mass Spectrometry (ESI-HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4][21] The sample must be free of non-volatile salts or buffers (e.g., phosphate), which can interfere with ionization.[22] If the sample is not pure, it may require purification or separation using Liquid Chromatography (LC) prior to MS analysis.[23]
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire data in positive or negative ion mode, depending on the analyte's properties. For pyrrolidines, positive mode ([M+H]⁺) is common.
-
Perform analysis using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements for elemental composition determination.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation : ATR-FTIR requires minimal sample preparation.[17] For solid samples, place a small amount of the powder or crystalline material directly onto the ATR crystal (e.g., diamond or ZnSe). Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[16][24]
-
Data Acquisition :
-
Data Analysis : Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional groups.[4] After analysis, the crystal should be cleaned with a suitable solvent (e.g., isopropanol or ethanol).[16]
Single-Crystal X-ray Crystallography
-
Crystal Growth : This is often the most challenging step. High-quality single crystals (typically 0.1-0.3 mm in size) are required.[7] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection :
-
Collect diffraction data on a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations. The instrument uses a focused beam of X-rays (e.g., from a Mo or Cu source) that diffracts off the crystal lattice.
-
Structure Solution and Refinement :
-
The collected diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[25][6]
-
Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined. The final refined structure provides precise bond lengths, angles, and, for chiral molecules, the absolute configuration.[26][27][28]
-
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pulstec.net [pulstec.net]
- 4. benchchem.com [benchchem.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 7. fiveable.me [fiveable.me]
- 8. jchps.com [jchps.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. ajmrhs.org [ajmrhs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. annexpublishers.com [annexpublishers.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 安捷伦 [agilent.com]
- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 23. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 24. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolidine-Based Organocatalysts: Benchmarking Catalytic Efficiency in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a greener and more sustainable alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, those derived from the simple amino acid proline and its pyrrolidine scaffold have proven to be exceptionally versatile and effective in a wide range of stereoselective transformations. This guide provides an objective comparison of the catalytic efficiency of various pyrrolidine-based organocatalysts in key benchmark reactions, supported by experimental data to aid in catalyst selection and reaction optimization.
Data Presentation: A Head-to-Head Comparison
The catalytic performance of an organocatalyst is best evaluated through quantitative data. The following tables summarize the efficacy of a selection of pyrrolidine-based catalysts in the asymmetric aldol and Michael addition reactions, two fundamental carbon-carbon bond-forming reactions in organic synthesis. The data, compiled from various studies, highlights key performance indicators such as yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Note: Direct comparison of data from different sources should be approached with caution, as minor variations in experimental conditions can significantly impact reaction outcomes.
Asymmetric Aldol Reaction: Cyclohexanone and 4-Nitrobenzaldehyde
This reaction serves as a classic benchmark for evaluating the ability of an organocatalyst to control the stereoselective formation of β-hydroxy ketones.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 96 | 99 | 93:7 | 99 | [1] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 20 | DMSO | 72 | 95 | 95:5 | 96 | [1] |
| (S)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid | 20 | DMSO | 120 | 85 | 90:10 | 88 | [1] |
| (2S,4R)-4-Hydroxyproline | 30 | DMSO | 120 | 92 | 92:8 | 98 | [1] |
| L-Proline | 20 | Water/Methanol (1:2) | 4 | >99 | 95:5 | 99 | [1] |
Asymmetric Michael Addition: Aldehydes to Nitroolefins
The Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based catalysts excel in activating aldehydes towards nucleophilic attack on nitroalkenes.
| Catalyst | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Proline | 10 | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 24 | 92 | 99:1 | 99 | [2] |
| (S)-2-(Pyrrolidin-2-ylmethyl)isoindoline-1,3-dione | 10 | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 24 | 95 | 95:5 | 98 | [2] |
| Diarylprolinol silyl ether A | 10 | Propanal | trans-β-Nitrostyrene | Toluene | 2 | 98 | 93:7 | 99 | [2] |
| Diarylprolinol silyl ether B | 5 | Butanal | (E)-Nitrostyrene | Toluene | 12 | 91 | 90:10 | 99 | [2] |
(Note: Diarylprolinol silyl ethers A and B represent different derivatives within this class of catalysts.)
Mandatory Visualization: The Enamine Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for catalyst design and optimization. Most pyrrolidine-based organocatalysts operate through a common enamine catalytic cycle for the activation of carbonyl compounds. The following diagram, generated using Graphviz, illustrates this key mechanistic pathway.
The Enamine Catalytic Cycle for Pyrrolidine Organocatalysis.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed, representative experimental protocols for the benchmark reactions cited in this guide.
General Experimental Protocol for the Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), the ketone (10.0 mmol) is added.[3] Subsequently, the pyrrolidine-based organocatalyst (as specified in the data table, e.g., 0.1-0.3 mmol) is added to the mixture. The reaction is stirred at the specified temperature (e.g., room temperature) for the time indicated in the respective study.[3] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Experimental Protocol for the Asymmetric Michael Addition
To a stirred solution of the pyrrolidine-based organocatalyst (as specified in the data table, e.g., 0.05-0.1 mmol) in the specified anhydrous solvent (e.g., Toluene, 1.0 mL) in a reaction vial, the aldehyde or ketone (2.5 mmol) is added. The nitroalkene (0.25 mmol) is then added to the mixture. The reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) for the time indicated. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
Pyrrolidine-based organocatalysts represent a powerful and versatile class of catalysts for asymmetric synthesis. The choice of a specific catalyst is dependent on the desired transformation, substrate scope, and required stereochemical outcome. While L-proline remains a robust and inexpensive catalyst, its derivatives, such as diarylprolinol silyl ethers, often offer superior reactivity and enantioselectivity, albeit at a higher cost. This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions for their synthetic challenges. Further head-to-head comparative studies under strictly identical conditions will be invaluable for the continued development and rational design of next-generation organocatalysts.
References
Comparative Guide to the Kinetic Analysis of Asymmetric Reactions Catalyzed by (3S)-(-)-3-(Dimethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of (3S)-(-)-3-(Dimethylamino)pyrrolidine in asymmetric synthesis. Due to a notable lack of publicly available, detailed kinetic studies on this specific catalyst, a direct quantitative comparison of kinetic parameters with other catalysts is not currently feasible. However, this guide aims to provide a valuable resource by offering a qualitative comparison with the well-studied organocatalyst L-proline, presenting performance data for related pyrrolidine-based catalysts, and detailing a general experimental protocol for conducting the necessary kinetic analysis.
Qualitative Comparison: this compound vs. L-Proline
This compound and L-proline are both chiral pyrrolidine-based organocatalysts that are effective in a variety of asymmetric transformations. Their catalytic activity stems from their ability to form chiral enamines or iminium ions with carbonyl substrates. However, their structural differences suggest potential variations in their catalytic behavior and kinetic profiles.
| Feature | This compound | L-Proline |
| Structure | A pyrrolidine ring with a dimethylamino group at the 3-position. | A pyrrolidine ring with a carboxylic acid group at the 2-position. |
| Catalytic Moiety | The secondary amine of the pyrrolidine ring is the primary catalytic site for enamine/iminium ion formation. The dimethylamino group can act as a Brønsted base or a hydrogen bond acceptor. | The secondary amine is the primary catalytic site. The carboxylic acid group can act as an internal Brønsted acid/base co-catalyst, activating the electrophile and facilitating proton transfer in the transition state. |
| Stereocontrol | The stereochemical outcome is dictated by the chiral environment created by the pyrrolidine ring and the dimethylamino substituent. | The rigid bicyclic transition state, stabilized by hydrogen bonding with the carboxylic acid, is key to its high stereoselectivity. |
| Potential Kinetic Differences | The absence of the carboxylic acid moiety might lead to a different rate-determining step compared to L-proline. The basicity of the dimethylamino group could influence reaction rates and equilibria. | The bifunctional nature of L-proline, with both the amine and carboxylic acid involved in the catalytic cycle, leads to a well-defined and often highly ordered transition state, which is reflected in its reaction kinetics. |
Performance Data of Pyrrolidine-Based Catalysts
While specific kinetic data for this compound is scarce, the following table summarizes the performance of L-proline and other structurally related pyrrolidine derivatives in common asymmetric reactions. This data, focusing on yield, enantiomeric excess (ee), and diastereomeric ratio (dr), provides a benchmark for the expected efficacy of this class of catalysts.
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Solvent | Yield (%) | ee (%) | dr (syn:anti) |
| L-Proline | Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 99 | 96 | 97:3 |
| L-Proline | Michael | Propanal | Nitrostyrene | - | 95 | 99 | 95:5 |
| (S)-2-(Trifluoromethyl)pyrrolidine | Michael | Isovaleraldehyde | β-Nitrostyrene | Toluene | 85 | 95 | >99:1 |
| (S)-Pyrrolidine-2-carboxamide | Aldol | Acetone | 4-Nitrobenzaldehyde | Neat | 90 | 75 | - |
| (S)-Diphenylprolinol silyl ether | Michael | Propanal | trans-β-Nitrostyrene | Toluene | 97 | >99 | 93:7 |
Note: Reaction conditions such as temperature, reaction time, and catalyst loading vary between studies and can significantly impact the outcome.
Experimental Protocols for Kinetic Analysis
To facilitate the direct comparison of this compound with other catalysts, a detailed kinetic analysis is required. The following is a general protocol for monitoring the kinetics of an organocatalyzed asymmetric reaction, which can be adapted for specific catalysts and reactions.
General Protocol for Kinetic Monitoring of an Asymmetric Aldol Reaction
1. Materials and Reagents:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Organocatalyst (this compound or alternative)
-
Anhydrous solvent (e.g., DMSO, chloroform)
-
Internal standard (e.g., mesitylene, durene)
-
Quenching agent (e.g., trifluoroacetic acid, triethylamine)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
2. Instrumentation:
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column
-
Nuclear magnetic resonance (NMR) spectrometer
-
Thermostatted reaction vessel
3. Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve the aldehyde and the internal standard in the chosen anhydrous solvent.
-
Initiation: Add the ketone to the reaction mixture and allow it to equilibrate to the desired temperature. Initiate the reaction by adding a stock solution of the organocatalyst in the same solvent.
-
Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching agent.
-
Analysis:
-
Dilute the quenched aliquot with a suitable solvent.
-
Analyze the sample by GC or HPLC to determine the concentrations of the reactant and product relative to the internal standard. This will allow for the determination of the reaction rate.
-
Use chiral HPLC to determine the enantiomeric excess of the product at different time points.
-
-
Data Processing:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component and the rate law can be determined.
-
Perform experiments at different temperatures to determine the activation parameters (e.g., activation energy, Arrhenius pre-exponential factor).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of an asymmetric reaction catalyzed by an organocatalyst.
Conclusion and Future Outlook
While this compound is a promising organocatalyst, a thorough understanding of its catalytic prowess requires detailed kinetic investigations. The lack of such data in the current literature presents an opportunity for further research. By employing the experimental protocols outlined in this guide, researchers can elucidate the kinetic profile of this catalyst, enabling a direct and quantitative comparison with established organocatalysts like L-proline. This will not only contribute to a deeper fundamental understanding of organocatalysis but also facilitate the rational design and selection of catalysts for the efficient and stereoselective synthesis of chiral molecules in academic and industrial settings.
A Comparative Review of Organocatalysis, Biocatalysis, and Metal Catalysis in Chemical Synthesis
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and sustainability of chemical transformations. This guide provides a comparative overview of three major pillars of catalysis: organocatalysis, biocatalysis, and metal catalysis, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in catalyst selection and process development.
The field of catalysis has been revolutionized by the development of diverse catalytic systems, each with its own set of strengths and weaknesses. Organocatalysis utilizes small organic molecules, biocatalysis employs enzymes or whole cells, and metal catalysis relies on transition metal complexes to accelerate chemical reactions. The selection of an appropriate catalytic system is paramount in modern organic synthesis, particularly in the pharmaceutical industry, where the demand for enantiomerically pure and complex molecules is ever-increasing.
At a Glance: A Comparative Overview
| Feature | Organocatalysis | Biocatalysis | Metal Catalysis |
| Catalyst Type | Small organic molecules (e.g., proline, amines) | Enzymes (isolated or in whole cells) | Transition metal complexes (e.g., Palladium, Rhodium) |
| Advantages | - Metal-free, low toxicity[1] - Readily available and often inexpensive[1] - Stable to air and moisture[1] - Good for asymmetric synthesis[2] | - High enantioselectivity and stereoselectivity[3] - Mild reaction conditions (pH, temperature)[4] - Environmentally friendly (biodegradable)[4] | - High turnover numbers and frequencies - Broad substrate scope - Well-established for a wide range of reactions |
| Disadvantages | - Generally lower turnover numbers than metal catalysts - Higher catalyst loading may be required | - Limited substrate scope for wild-type enzymes - Can be sensitive to temperature and pH - Potential for product or substrate inhibition | - Potential for toxic metal contamination in products[1] - Often requires inert atmosphere - Cost and availability of precious metals |
| Typical Applications | Asymmetric synthesis, C-C bond formation, cascade reactions | Synthesis of chiral amines, esters, and alcohols; kinetic resolutions | Cross-coupling reactions, hydrogenations, oxidations |
Performance Data of Representative Reactions
To provide a quantitative comparison, the following tables summarize the performance of a representative reaction from each category of catalysis.
Organocatalysis: Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a classic example of organocatalysis, enabling the enantioselective formation of carbon-carbon bonds.[1][5]
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | p-Nitrobenzaldehyde | 20 | a | 4 | 95 | 95:5 | 98 |
| 2 | Benzaldehyde | 20 | a | 24 | 85 | 93:7 | 96 |
| 3 | p-Methoxybenzaldehyde | 20 | a | 48 | 72 | 90:10 | 92 |
aReaction conditions: Cyclohexanone (2 mmol), aldehyde (0.5 mmol), (S)-proline (20 mol%) in a methanol/water mixture at room temperature.[5][6]
Biocatalysis: Kinetic Resolution of Racemic Amines
Transaminases are powerful biocatalysts for the synthesis of chiral amines through the kinetic resolution of racemates.[3][7]
| Entry | Substrate (racemic amine) | Biocatalyst | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of remaining amine |
| 1 | 1-Phenylethylamine | (S)-selective transaminase | 24 | ~50 | >99 |
| 2 | 1-(4-Methoxyphenyl)ethylamine | (S)-selective transaminase | 24 | ~50 | >99 |
| 3 | 1-(3,4-Dimethoxyphenyl)ethanamine | (R)-selective transaminase | 24 | ~50 | >99 |
Reaction conditions: Racemic amine (30 mM), sodium pyruvate (22.5 mM), PLP (0.3 mM) in phosphate buffer (100 mM, pH 7.5) at 30°C.[8]
Metal Catalysis: Industrial Scale Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, widely used in the pharmaceutical industry for the formation of C-C bonds.[2][9]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Substituted Bromopyridine | Substituted Pyridineboronic acid | 1.5 | Water with TPGS-750-M | 6.5 | 76 | 96 |
Reaction conditions: Kilogram-scale synthesis of a drug candidate intermediate.[10][11]
Experimental Protocols
Detailed methodologies for the representative reactions are provided below to facilitate replication and adaptation.
Organocatalysis: Proline-Catalyzed Asymmetric Aldol Reaction
Reaction: Asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde.[5][6]
Materials:
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
(S)-Proline
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
To a stirred solution of (S)-proline (0.023 g, 0.2 mmol, 20 mol%) in a mixture of methanol (0.8 mL) and water (0.2 mL) in a round-bottom flask, add cyclohexanone (0.21 mL, 2.0 mmol).
-
Add p-nitrobenzaldehyde (0.076 g, 0.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldol product.
Biocatalysis: Kinetic Resolution of a Racemic Amine using a Transaminase
Reaction: Kinetic resolution of racemic 1-phenylethylamine.[7][8]
Materials:
-
Racemic 1-phenylethylamine
-
(S)-selective transaminase (e.g., from Arthrobacter sp.)
-
Sodium pyruvate
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (100 mM, pH 7.5)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
Procedure:
-
Prepare a solution of racemic 1-phenylethylamine (30 mM), sodium pyruvate (22.5 mM), and PLP (0.3 mM) in phosphate buffer (100 mM, pH 7.5).
-
Add the (S)-selective transaminase to the solution.
-
Shake the reaction mixture on an orbital shaker at 30°C for 24 hours.
-
To monitor the reaction, take a sample (100 µL) and add 1 M sodium hydroxide (100 µL).
-
Extract the sample with ethyl acetate (800 µL) for analysis by chiral gas chromatography to determine conversion and enantiomeric excess.
-
Upon completion (approximately 50% conversion), work up the reaction mixture by basifying with 1 M sodium hydroxide and extracting the remaining (R)-1-phenylethylamine with an organic solvent.
Metal Catalysis: Kilogram-Scale Suzuki-Miyaura Coupling
Reaction: Synthesis of a biaryl drug intermediate.[10][11]
Materials:
-
Substituted bromopyridine (starting material 1)
-
Substituted pyridineboronic acid (starting material 2)
-
Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand
-
Potassium phosphate (K₃PO₄)
-
Lithium bromide (LiBr)
-
TPGS-750-M (surfactant)
-
Water
-
Acetone
Procedure:
-
In a large-scale reactor, charge water and the surfactant TPGS-750-M.
-
Add the substituted bromopyridine (1.0 equiv) and the substituted pyridineboronic acid (1.3 equiv) at room temperature.
-
Add lithium bromide (1.0 equiv) and the palladium catalyst (1.5 mol%).
-
Add acetone (2 volumes) and heat the mixture to 40°C, stirring for 15 minutes.
-
Prepare a 5 M solution of potassium phosphate in water and add it to the reaction mixture over 30 minutes.
-
Maintain the reaction at 40°C and monitor for completion (approximately 6.5 hours).
-
Upon completion, proceed with the appropriate workup and purification steps to isolate the biaryl product.
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and workflows of each catalytic process.
Organocatalysis: Proline-Catalyzed Aldol Reaction Mechanism
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 4. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Evaluating the Substrate Scope of (3S)-(-)-3-(Dimethylamino)pyrrolidine in Conjugate Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric conjugate addition, or Michael addition, is a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. This guide provides a comparative evaluation of (3S)-(-)-3-(Dimethylamino)pyrrolidine as an organocatalyst in these crucial transformations. By examining its performance relative to other pyrrolidine-based catalysts, this document aims to assist researchers in catalyst selection and experimental design for the synthesis of chiral molecules, which are pivotal in drug discovery and development.
Performance Comparison of Pyrrolidine-Based Catalysts in Conjugate Additions
The efficacy of an organocatalyst is determined by its ability to provide high yields and stereoselectivity across a range of substrates. Below is a summary of the performance of various pyrrolidine-based catalysts in the conjugate addition of aldehydes and ketones to nitroalkenes, common Michael acceptors in asymmetric synthesis. While specific data for this compound is limited in readily available literature, its structural similarity to other successful pyrrolidine catalysts suggests its potential as an effective catalyst.
Table 1: Performance of Selected Pyrrolidine-Based Organocatalysts in the Conjugate Addition of Aldehydes to Nitroalkenes
| Catalyst | Aldehyde | Nitroalkene | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-2-(Pyrrolidin-2-yl)ethanamine Derivatives | Various aliphatic | Various aromatic | High | Good to Excellent | High |
| (S)-1-(2-(Pyrrolidin-1-yl)ethyl)pyrrolidine | Various aliphatic | Various aromatic | Good to High | Moderate to Good | Moderate to High |
| Prolinol Silyl Ethers | Various aliphatic & aromatic | Various aromatic & aliphatic | Excellent | High | Excellent |
| Pyrrolidine-Thiourea Copolymers | Cyclohexanone | Various aromatic | High | High | High |
| (S)-Pyrrolidine-Sulfonamide | Aldehydes & Ketones | Various aromatic | High | High | High |
Note: The data presented is compiled from various sources and direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving optimal results. Below is a representative protocol for the asymmetric conjugate addition of an aldehyde to a nitroalkene, which can be adapted for use with this compound.
General Protocol for the Asymmetric Conjugate Addition of Isobutyraldehyde to trans-β-Nitrostyrene
Materials:
-
This compound (or alternative pyrrolidine-based catalyst)
-
trans-β-Nitrostyrene
-
Isobutyraldehyde
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Chloroform)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the pyrrolidine-based organocatalyst (typically 10-20 mol%).
-
Add the anhydrous solvent (e.g., 2.0 mL).
-
Add trans-β-nitrostyrene (1.0 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add isobutyraldehyde (2.0-3.0 equivalents) dropwise with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Visualizing the Workflow and Catalytic Cycle
To facilitate a clear understanding of the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Conclusion
This compound belongs to a class of privileged organocatalysts for asymmetric conjugate additions. While direct, comprehensive substrate scope data for this specific catalyst is not extensively documented in publicly accessible literature, the performance of structurally similar pyrrolidine derivatives provides a strong indication of its potential. The provided experimental protocol and workflow diagrams serve as a practical guide for researchers to systematically evaluate its effectiveness and compare it with existing alternatives. Further experimental investigation is warranted to fully elucidate the substrate scope and catalytic efficiency of this compound in these synthetically valuable reactions.
Safety Operating Guide
Safe Disposal of (3S)-(-)-3-(Dimethylamino)pyrrolidine: A Guide for Laboratory Professionals
(3S)-(-)-3-(Dimethylamino)pyrrolidine is a flammable and corrosive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This document provides essential information and step-by-step procedures for the proper disposal of this compound.
Hazard and Safety Information
This compound is classified as a flammable liquid.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and away from open flames, sparks, and other sources of ignition.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times during handling and disposal.
Key Hazard Information:
| Hazard Classification | Description |
| Flammable Liquid | The substance is a flammable liquid and vapor.[2] |
| Skin Corrosion | Causes severe skin burns and eye damage.[2] |
| Acute Toxicity | May be harmful if swallowed or in contact with skin.[3] |
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[3] This compound is an aliphatic amine with six or fewer carbon atoms, a category of chemicals that is explicitly forbidden from sewer disposal in many jurisdictions.[4][5] Improper disposal can lead to environmental contamination and may violate local, state, and federal regulations.[1][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves collecting it as hazardous waste and arranging for its removal by a licensed waste disposal service.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container:
-
Obtain a clean, chemically resistant container with a secure screw-on cap. The container should be compatible with flammable organic waste.
-
Clearly label the container as "Hazardous Waste," "Flammable Liquid," and list the full chemical name: "this compound."
-
-
Waste Collection:
-
Carefully transfer any unwanted or residual this compound into the designated hazardous waste container using a funnel to prevent spills.
-
If the chemical is part of a solution, the entire solution should be treated as hazardous waste.
-
For spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the hazardous waste container.[3]
-
-
Container Rinsing:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate in the designated hazardous waste container.[5]
-
After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[5]
-
-
Storage of Waste:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 132883-44-4 | TCI AMERICA [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Guide to Handling (3S)-(-)-3-(Dimethylamino)pyrrolidine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (3S)-(-)-3-(Dimethylamino)pyrrolidine, ensuring operational excellence and personnel safety.
This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is crucial to mitigate the risks associated with its handling.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with side-shields | Conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[2][3] |
| Chemical Safety Goggles | Recommended for enhanced protection.[2] | |
| Face Shield | To be worn in conjunction with goggles for maximum protection. | |
| Skin Protection | Protective Gloves | Impervious gloves must be worn.[3] Inspect gloves prior to use and use proper removal technique.[3] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Lab Coat | Standard laboratory coat. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A recommended filter type is for organic gases and vapors (Type A, Brown).[2] |
Safe Handling and Storage
Proper operational procedures are critical to creating a safe research environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3] No smoking.[1][2][3]
-
Use non-sparking tools and explosion-proof equipment.[1][2][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3]
-
Avoid contact with skin and eyes.[3] Do not breathe vapors or mist.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Store in a locked-up area.[2]
-
This substance is hygroscopic; store under an inert atmosphere.[1]
-
Incompatible with strong oxidizing agents.[2]
Emergency Procedures and Disposal
In the event of an emergency, immediate and correct action is vital.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water or shower.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[2]
Spills and Leaks:
-
Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[2]
-
Remove all sources of ignition.[2]
-
Use spark-proof tools and explosion-proof equipment.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
Operational Workflow
To ensure a systematic and safe approach, the following workflow should be implemented.
Caption: A workflow diagram illustrating the key stages for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

